Product packaging for 5-Trans Prostaglandin F2alpha(Cat. No.:CAS No. 36150-01-3)

5-Trans Prostaglandin F2alpha

Cat. No.: B160133
CAS No.: 36150-01-3
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-UAAPODJFSA-N
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Description

Contextualizing 5-Trans Prostaglandin (B15479496) F2alpha within Prostanoid Biology

Prostanoids are a family of lipid mediators derived from arachidonic acid. hmdb.cafrontiersin.org This family includes prostaglandins (B1171923), thromboxanes, and prostacyclins. hmdb.caebi.ac.uk The biosynthesis of prostanoids is initiated by the action of cyclooxygenase (COX) enzymes (also known as prostaglandin-endoperoxide synthase), which convert arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2). frontiersin.orgwikipedia.org From PGH2, specific synthases generate the various biologically active prostanoids. frontiersin.org

Prostaglandin F2α is synthesized from PGH2 by the action of an endoperoxide reductase. frontiersin.org It can also be formed from Prostaglandin E2 (PGE2) via a 9-ketoreductase. hmdb.cafrontiersin.org 5-Trans Prostaglandin F2alpha, as its name suggests, is a stereoisomer of the more commonly studied Prostaglandin F2alpha. The key structural difference lies in the geometry of the double bond between carbons 5 and 6 of the carboxylic acid side chain. In the naturally predominant form, PGF2α, this bond is in the cis (or Z) configuration. In 5-Trans PGF2alpha, this bond is in the trans (or E) configuration. caymanchem.comcaymanchem.com This seemingly subtle change in stereochemistry can have significant implications for the molecule's shape, receptor binding, and biological activity.

5-Trans PGF2α is classified as a prostanoid and is considered the more thermodynamically stable of the two C-5 olefin isomers. ebi.ac.ukcaymanchem.comnih.gov It often arises as an impurity during the synthesis of PGF2α and its analogues. caymanchem.comcaymanchem.com

Historical Perspectives on this compound Investigation

The history of prostaglandin research dates back to the 1930s, with the initial discovery of biologically active lipid-soluble acids in seminal fluid. beefrepro.org However, intensive investigation into these compounds did not gain significant momentum until the 1960s. beefrepro.org A pivotal moment in prostanoid research was the discovery that PGF2α possessed potent luteolytic (corpus luteum degrading) properties, which opened the door for its therapeutic use in reproductive medicine. wikipedia.orgbeefrepro.org

The investigation of this compound is intrinsically linked to the synthesis and analysis of PGF2α and its derivatives. Early synthetic routes to PGF2α and its analogs often resulted in the formation of the 5-trans isomer as a byproduct. nih.govmdpi.com For instance, the isolation and chemical conversions of prostaglandins from the coral Plexaura homomalla also led to the preparation of 5,6-trans isomers. nih.gov

Much of the historical and ongoing interest in 5-Trans PGF2alpha has been driven by the pharmaceutical industry. As a common impurity in commercial preparations of PGF2α analogs used in veterinary and human medicine (such as latanoprost (B1674536) and travoprost (B1681362) for glaucoma), the development of analytical methods to detect, quantify, and separate it from the active cis-isomer has been crucial for quality control and regulatory purposes. caymanchem.comresearchgate.netmdpi.com This has led to the preparation of 5-Trans PGF2alpha primarily as an analytical standard. caymanchem.comglpbio.com While the biological activity of its parent compound, PGF2α, has been a major focus, dedicated studies on the specific biological actions of the 5-trans isomer have been less common.

Significance of this compound in Biomedical Research

The significance of this compound in the biomedical field is multifaceted, though primarily centered on its role as a synthetic byproduct and an analytical tool.

Analytical Standard: A primary role of 5-Trans PGF2alpha is its use as a certified reference material for the quality control of pharmaceutical products. caymanchem.comglpbio.com The presence of the 5-trans isomer as an impurity in drugs like latanoprost, travoprost, and bimatoprost (B1667075) necessitates accurate analytical methods, such as high-performance liquid chromatography (HPLC), to ensure the purity and safety of these medications. researchgate.netmdpi.com The availability of pure 5-Trans PGF2alpha is essential for the validation of these analytical techniques. glpbio.com

Research on Biological Activity: While research is limited compared to its cis-counterpart, there is an understanding that the stereochemistry of the 5,6-double bond influences biological activity. For example, the 5-trans isomer of cloprostenol, a synthetic PGF2α analog, was found to be 20 times less active than the 5-cis form in terminating pregnancy in hamsters. caymanchem.com Although specific published reports on the biological activity of 5-Trans PGF2α itself are not abundant, it is often inferred from the study of other trans isomers of F-type prostaglandins that its activity is likely different from, and potentially less potent than, the cis isomer. caymanchem.comvincibiochem.it Some research indicates that 5-Trans PGF2α administered intravenously to rabbits caused a significant increase in respiratory rate, though this was a characteristic shared by several F-series prostaglandins. caymanchem.com More recently, 5-Trans PGF2α has been identified as an endogenous metabolite in blood, with potential utility in research related to myocardial infarction. medchemexpress.commedchemexpress.com

Synthetic Chemistry: The synthesis of prostaglandins is a complex challenge in organic chemistry. The formation and separation of 5-trans isomers have been part of the evolution of more stereoselective synthetic routes. mdpi.comacs.org For instance, methods have been developed to obtain PGF2α and its analogs that are substantially free of the 5,6-trans isomer by using crystallizable lactone intermediates. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O5 B160133 5-Trans Prostaglandin F2alpha CAS No. 36150-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-UAAPODJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317801
Record name 5-trans-PGF2α
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Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin F2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

36150-01-3, 551-11-1
Record name 5-trans-PGF2α
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Record name 5-trans-Prostaglandin F2alpha
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Record name 5-trans-PGF2α
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Record name 5-TRANS-PROSTAGLANDIN F2.ALPHA.
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Prostaglandin F2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

30 °C
Record name Prostaglandin F2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of 5 Trans Prostaglandin F2alpha

Endogenous Formation of 5-Trans Prostaglandin (B15479496) F2alpha

The endogenous synthesis of prostaglandins (B1171923), including 5-trans-PGF2α, begins with the release of arachidonic acid from membrane phospholipids (B1166683) by the action of phospholipase A2. wikipedia.orgdroracle.ai This initial step makes arachidonic acid available for the subsequent enzymatic conversions that define the prostaglandin production pathway. droracle.ai

Cyclooxygenase-Dependent Pathways (COX-1 and COX-2)

The cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are central to the synthesis of all prostanoids. nih.govahajournals.org These enzymes catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin G2 (PGG2), which is then rapidly reduced to Prostaglandin H2 (PGH2) by the peroxidase activity of the same COX enzymes. researchgate.netfrontiersin.org PGH2 serves as the common precursor for the various prostaglandins, including PGF2α. nih.govmdpi.com Both COX-1 and COX-2 contribute to the generation of prostanoids involved in physiological and inflammatory processes. ahajournals.orgnih.gov Specifically, COX-2 has been identified as the predominant isoform in the newborn brain and is the primary catalyst for prostaglandin synthesis in this context. nih.gov

Prostaglandin H2 Reduction to 5-Trans Prostaglandin F2alpha

The primary and most direct route for the synthesis of PGF2α is the reduction of PGH2. frontiersin.orghmdb.ca This conversion is catalyzed by PGH 9,11-endoperoxide reductase activity. hmdb.canih.gov Several enzymes have been identified to possess this activity, including members of the aldo-keto reductase (AKR) superfamily, such as AKR1C3. reactome.orgresearchgate.net Another enzyme, FAM213B, which is a prostamide/prostaglandin F synthase, also facilitates the reduction of PGH2 to PGF2α. reactome.orgresearchgate.net

Formation from Other Prostaglandins (e.g., PGE2, PGD2)

While the reduction of PGH2 is the main pathway, 5-trans-PGF2α can also be synthesized from other prostaglandins, although these routes are considered less common. frontiersin.org

From Prostaglandin E2 (PGE2): PGF2α can be formed from PGE2 through the action of PGE 9-ketoreductases. mdpi.comnih.gov This conversion involves the reduction of the keto group at carbon 9 of the cyclopentane (B165970) ring. jst.go.jp Enzymes such as AKR1C1 and AKR1C2 are capable of catalyzing this reaction. researchgate.net

From Prostaglandin D2 (PGD2): The conversion of PGD2 to a stereoisomer of PGF2α, specifically 9α,11β-PGF2α, is carried out by PGD 11-ketoreductase. mdpi.comnih.gov This enzyme is also a member of the aldo-keto reductase (AKR) superfamily. mdpi.com

Enzymatic Synthesis of this compound

The enzymatic machinery responsible for the final steps in 5-trans-PGF2α synthesis is diverse, with several enzymes capable of catalyzing the necessary reduction reactions.

Prostaglandin F Synthase (PGFS I and PGFS II) Activity

Prostaglandin F synthases (PGFS) are key enzymes in the production of PGF2α. nih.gov These enzymes exhibit reductase activity, converting PGH2, PGE2, or PGD2 into PGF2α or its isomers. nih.gov Several proteins belonging to the aldo-keto reductase (AKR) family have been identified as having PGFS activity. jst.go.jp For instance, AKR1B1 has been shown to work with both COX-1 and COX-2 to generate PGF2α from PGH2. nih.gov

Enzyme/PathwayPrecursorProductKey Enzymes
Primary Pathway Prostaglandin H2 (PGH2)Prostaglandin F2α (PGF2α)PGH 9,11-endoperoxide reductase, AKR1C3, FAM213B
Secondary Pathway Prostaglandin E2 (PGE2)Prostaglandin F2α (PGF2α)PGE 9-ketoreductase, AKR1C1, AKR1C2
Secondary Pathway Prostaglandin D2 (PGD2)9α,11β-PGF2α (a stereoisomer)PGD 11-ketoreductase

Alternative Biosynthetic Pathways (e.g., 5-lipoxygenase and COX-2 crossover yielding 5-OH-PGF2α)

An alternative pathway for the generation of a hydroxylated form of PGF2α involves a crossover between the 5-lipoxygenase (5-LOX) and COX-2 enzymatic pathways. In this scenario, the 5-LOX product, 5-hydroxyeicosatetraenoic acid (5-HETE), can be further metabolized by COX-2. chemrxiv.org This reaction yields the endoperoxide 5-hydroxy-PGH2, which can then be reduced to 5-hydroxy-PGF2α (5-OH-PGF2α). chemrxiv.org This novel prostanoid has been detected in activated primary human leukocytes, indicating its formation in biological systems. chemrxiv.org

Regulation of this compound Biosynthesis

The production of prostaglandins, including 5-trans-PGF2α, is a tightly controlled process influenced by a variety of factors, most notably hormonal signals and the specific cellular environment. This regulation ensures that these potent signaling molecules are synthesized at the appropriate time and location to exert their physiological effects.

Hormonal Modulation of Production (e.g., Estradiol)

Hormones, particularly steroids like estradiol (B170435), play a pivotal role in directing the synthesis of prostaglandins. Research has demonstrated that estradiol can significantly influence the production of F-type prostaglandins.

In studies involving rats, uterine levels of F-type prostaglandins were observed to increase during proestrus, a phase characterized by maximal estrogen levels. nih.gov This estrogen-induced rise was further substantiated by experiments in ovariectomized rats, where the administration of estradiol-17beta led to a similar increase in uterine prostaglandin F levels. nih.gov This effect was notably blocked by the co-administration of progesterone (B1679170), highlighting the antagonistic relationship between these two hormones in regulating prostaglandin synthesis. nih.gov

The mechanism behind this hormonal control appears to involve the regulation of the prostaglandin synthetase complex. Estradiol acts to modify this enzyme complex, resulting in a shift in the ratio of prostaglandin F to prostaglandin E produced. nih.govpnas.org This directional control by estrogen underscores its importance in orchestrating specific physiological responses through the targeted synthesis of prostaglandins.

Further research in sheep has provided more detailed insights into the specific enzymes modulated by estradiol. Studies on nonpregnant ovariectomized sheep revealed that estradiol treatment significantly increased the messenger RNA (mRNA) concentration and protein levels of cyclooxygenase-2 (COX-2) in both the myometrium and endometrium. oup.com COX-2 is a critical enzyme that catalyzes the initial step in prostaglandin synthesis. oup.comrupress.org In contrast, estradiol did not appear to regulate the expression of the constitutively expressed COX-1. oup.com Interestingly, in the cervix of nonpregnant sheep, estradiol was shown to increase the expression of prostaglandin F synthase (PGFS), the enzyme responsible for converting prostaglandin H2 to PGF2α. bioscientifica.com

This hormonal regulation is not uniform across all tissues. For instance, while estradiol stimulates endometrial membrane-associated prostaglandin E synthase 1 (mPTGES1) in pregnant sheep, it does not have the same effect in the cervix of nonpregnant sheep, demonstrating a tissue-specific regulation of the prostaglandin enzymatic system. bioscientifica.com

Table 1: Hormonal Regulation of Prostaglandin Synthesis

Hormone Target Tissue/Cell Effect on Prostaglandin Synthesis Key Enzymes Modulated Reference
Estradiol Rat Uterus Increases PGF levels Prostaglandin Synthetase Complex nih.govpnas.org
Estradiol Sheep Myometrium & Endometrium Induces PGHS-2 (COX-2) expression Prostaglandin Endoperoxide Synthase 2 (PGHS-2) oup.com
Estradiol Sheep Cervix Increases PGFS expression Prostaglandin F Synthase (PGFS) bioscientifica.com
Progesterone Rat Uterus Blocks estradiol-induced increase in PGF - nih.gov
Progesterone Sheep Endometrium Potent stimulator of PGHS-2 (COX-2) expression Prostaglandin Endoperoxide Synthase 2 (PGHS-2) oup.com

Cellular Context-Dependent Synthesis

The synthesis of 5-trans-PGF2α, like other prostaglandins, is highly dependent on the specific cellular context. Different cell types express a unique combination of prostaglandin synthases, leading to the production of one or two dominant prostaglandins by each cell. frontiersin.org

For example, in the context of colorectal cancer, both adenoma and carcinoma-derived cell lines have been shown to secrete PGF2α, often at levels exceeding that of PGE2. nih.gov These cells also express the PGF2α receptor (FP), suggesting an autocrine signaling loop where the secreted prostaglandin can act on the same cell that produced it. nih.gov This localized production and action are critical for processes like tumor cell motility and invasion. nih.gov

The cellular environment also dictates the response to hormonal stimuli. In the ovine uterus, the differential distribution of COX-1 and COX-2 in the myometrium and endometrium points to distinct functional roles for these enzymes in different uterine compartments. oup.com Furthermore, studies on human uterine myocytes have revealed that inflammatory cytokines can also regulate prostaglandin receptor expression, adding another layer of complexity to the cellular control of prostaglandin signaling. oup.com For instance, Interleukin-1β and tumor necrosis factor-alpha were found to increase FP receptor expression, while Interleukin-6 decreased it. oup.com

Metabolic Fate and Inactivation of this compound

The biological activity of prostaglandins is transient, and their rapid inactivation is crucial for maintaining cellular and physiological homeostasis. Endogenous PGF2α has a very short half-life in circulation, lasting less than a minute. frontiersin.org

The primary and rate-limiting step in the inactivation of PGF2α is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (PGDH) . nih.govoup.com This enzyme converts the active prostaglandin into its biologically inactive 15-keto metabolite. frontiersin.org PGDH is expressed in many tissues, providing a local mechanism to protect cells from the potent effects of prostaglandins. oup.com

In human decidual tissue, for example, PGDH plays a critical role in regulating the levels of active prostaglandins. nih.gov Studies have shown that prostaglandin E2 is a better substrate for PGDH than PGF2α. nih.gov The activity of PGDH can vary significantly, as observed in decidual tissue obtained before and after the onset of labor, suggesting a dynamic regulation of prostaglandin inactivation during physiological events like parturition. nih.gov

The corpus luteum of sheep also demonstrates the importance of PGF2α catabolism. The resistance of the corpus luteum to the luteolytic (corpus luteum-destroying) effects of PGF2α during early pregnancy is associated with the enzymatic activity of PGDH. oup.com This indicates that the local inactivation of PGF2α within the corpus luteum is a key mechanism for maintaining pregnancy.

Following the initial oxidation by PGDH, the resulting metabolite, 15-keto-dihydro-PGF2α, is a more stable compound that can be measured to assess prostaglandin turnover. frontiersin.org

Receptor Interactions and Signaling Mechanisms of 5 Trans Prostaglandin F2alpha

The F Prostanoid (FP) Receptor as the Primary Mediator

The F prostanoid (FP) receptor is unequivocally identified as the principal mediator of the physiological effects of PGF2α and its isomers. wikipedia.orgnih.gov This receptor is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains. oup.comoup.com The binding of PGF2α to the FP receptor initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways that orchestrate a wide array of cellular responses. eugs.orgnih.gov These responses are critical in various physiological processes, including female reproductive functions like luteolysis and parturition, as well as the regulation of blood pressure and inflammation. oup.comfrontiersin.org

Recent structural studies, including cryo-electron microscopy, have provided high-resolution insights into the binding of PGF2α and its analogs to the human FP receptor. eugs.orgnih.gov These studies have elucidated the specific molecular interactions within the ligand-binding pocket, highlighting the distinct features that govern ligand selectivity and receptor activation. eugs.orgnih.gov

The expression of the FP receptor is not static; it is dynamically regulated by various hormonal cues, ensuring that cellular responsiveness to PGF2α is tightly controlled. A key regulator of FP receptor expression is the luteinizing hormone (LH) surge that precedes ovulation. In bovine preovulatory follicles, the LH surge dramatically induces the expression of FP receptor mRNA. oup.comnih.gov Studies have shown that in vivo, FP receptor mRNA levels can increase by more than 1000-fold in the bovine corpus luteum following the LH surge. oup.com This upregulation appears to be mediated through the protein kinase A (PKA) signaling pathway, as demonstrated by in vitro experiments where treatment of granulosa cells with human chorionic gonadotropin (hCG), a hormone that mimics the LH surge, or with pharmacological activators of the cAMP/PKA pathway, resulted in a significant increase in FP receptor mRNA. oup.comnih.gov

Conversely, PGF2α itself can modulate the expression of its own receptor, a phenomenon known as homologous downregulation. In vitro studies on bovine luteinized granulosa cells and ovine large luteal cells have shown that treatment with PGF2α leads to a decrease in FP receptor mRNA levels. oup.comoup.com This downregulation serves as a negative feedback mechanism, preventing overstimulation of the PGF2α signaling pathway.

While the general principles of FP receptor regulation are conserved, there are notable variations across different species. For instance, in contrast to the PGF2α-induced downregulation observed in bovine and ovine luteal cells, PGF2α treatment has been shown to increase FP receptor mRNA in the rat corpus luteum. oup.comoup.com This suggests that the regulatory mechanisms governing FP receptor expression have evolved differently in various species to accommodate their specific reproductive strategies.

Furthermore, differences in the binding affinities of various prostaglandins (B1171923) to the FP receptor have been observed across species. For example, while PGD2 shows a significantly lower affinity for the FP receptor compared to PGF2α in cow, mouse, and rat studies, some studies on human FP receptors expressed in COS cells have reported more comparable binding affinities. oup.com These species-specific differences underscore the importance of considering the animal model when studying FP receptor pharmacology and function.

FP Receptor Expression and Regulation (e.g., LH surge-induced upregulation, PGF2α-induced downregulation)

G Protein-Coupled Receptor (GPCR) Coupling and Activation

Upon ligand binding, the activated FP receptor couples to and activates heterotrimeric G proteins, which are composed of α, β, and γ subunits. This interaction initiates the dissociation of the G protein into its constituent subunits, which then go on to modulate the activity of various downstream effector enzymes and ion channels. nih.gov The FP receptor is known to couple to multiple G protein families, leading to the activation of a diverse array of signaling pathways. nih.govfrontiersin.org

The primary and most well-characterized signaling pathway activated by the FP receptor is the Gαq/11 pathway. frontiersin.orgnih.govnih.gov Activation of Gαq/11 leads to the stimulation of phospholipase Cβ (PLCβ). nih.govbioscientifica.com PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). bioscientifica.comaacrjournals.org IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. bioscientifica.com The subsequent rise in intracellular calcium concentration is a critical event in many PGF2α-mediated cellular responses, including myometrial contraction. nih.govfrontiersin.org

In addition to the canonical Gαq/11 pathway, there is growing evidence for the involvement of the Gαi pathway in FP receptor signaling. nih.govnih.gov The Gαi protein typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, the Gβγ subunits released from the activated Gαi complex can also activate other signaling molecules, including certain isoforms of PLCβ. frontiersin.org Studies in human myometrial cells have shown that PGF2α-induced COX-2 expression and calcium response are mediated through the coupling of the FP receptor to both Gαq and Gαi proteins. nih.govresearchgate.net This dual coupling allows for a more complex and nuanced regulation of cellular function. For instance, in human gestational tissues, it has been shown that oxytocin (B344502) can mediate inflammatory effects via Gαi activation. frontiersin.org

The FP receptor has also been shown to couple to the Gα12/13 family of G proteins. nih.govfrontiersin.orgauctoresonline.org Activation of the Gα12/13 pathway leads to the stimulation of the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK). auctoresonline.orgnih.gov This pathway is primarily involved in the regulation of the actin cytoskeleton, leading to changes in cell morphology, adhesion, and migration. nih.govnih.gov In Swiss 3T3 fibroblast cells, the FP receptor couples to Gα12/13 to stimulate the Rho/ROCK pathway. auctoresonline.org However, studies investigating PGF2α-mediated ERK1/2 MAPK activation in these cells did not find evidence for the involvement of the Rho/ROCK pathway, suggesting that the specific downstream effects of Gα12/13 activation can be cell-type dependent. auctoresonline.orgresearchgate.net There is also evidence of crosstalk and competition between different G protein pathways. For example, at the angiotensin II type 1 receptor (AT1R), which also couples to multiple G proteins, Gαi2 and Gα12/13 binding can restrict Gαq coupling. nih.gov In contrast, for the FP receptor, Gαq binding appears to impede Gα13 coupling. nih.gov

Data Tables

Table 1: Regulation of FP Receptor mRNA Expression

SpeciesTissue/Cell TypeStimulusEffect on FP Receptor mRNAReference(s)
BovinePreovulatory Follicle/Corpus LuteumLH Surge/hCGUpregulation oup.comnih.gov
BovineLuteinized Granulosa CellsPGF2αDownregulation oup.comoup.com
OvineMidcycle Large Luteal CellsPGF2αDownregulation oup.comoup.com
RatCorpus LuteumPGF2αUpregulation oup.comoup.com

Table 2: G Protein Coupling of the FP Receptor and Downstream Effects

G Protein FamilyPrimary EffectorKey Second Messengers/Downstream MoleculesMajor Cellular ResponsesReference(s)
Gαq/11Phospholipase Cβ (PLCβ)Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG), Intracellular Ca2+Myometrial contraction, Pro-inflammatory signaling nih.govfrontiersin.orgnih.gov
GαiAdenylyl Cyclase (inhibition), PLCβ (via Gβγ)Decreased cAMP, Intracellular Ca2+COX-2 expression, Inflammatory responses nih.govnih.govfrontiersin.org
Gα12/13RhoGEFs (e.g., p115RhoGEF)RhoA, Rho-associated kinase (ROCK)Cytoskeletal rearrangement, Cell morphology changes nih.govauctoresonline.orgnih.gov

Compound Names

5-Trans Prostaglandin (B15479496) F2alpha

Prostaglandin F2alpha (PGF2α)

Prostaglandin D2 (PGD2)

Prostaglandin E2 (PGE2)

Luteinizing hormone (LH)

Human chorionic gonadotropin (hCG)

Forskolin

Phorbol didecanoate

Ionomycin

Phorbol esters

Phorbol 12-myristate 13-acetate

8-bromo-cAMP

H89

Indomethacin

SC-51322

AL-8810

Cloprostenol

UBO-QIC

Pertussis toxin (PTX)

AG1478

PD153035

Angiotensin II

UK 14,304

Chelerythrine

LY294002

PD 98056

SB 202190

Cyclosporine A (CsA)

Inca-6

Retinoic acid (RA)

Gαi Pathway Involvement

Downstream Signaling Cascades of 5-Trans Prostaglandin F2alpha

The interaction of this compound (5-trans PGF2α) with its receptor, the F prostanoid (FP) receptor, initiates a complex network of intracellular signaling cascades. These pathways ultimately translate the extracellular signal into a specific cellular response. The FP receptor primarily couples to Gαq and Gα12 proteins, leading to the activation of multiple downstream effector systems. nih.gov

Phospholipase C (PLC) and Inositol Phosphate (B84403) Signaling

Upon binding of 5-trans PGF2α to the FP receptor, the activated Gαq subunit stimulates Phospholipase C (PLC). bioscientifica.comoup.com PLC is an enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). bioscientifica.comoup.com

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. bioscientifica.com This elevation in intracellular Ca2+ is a critical event that influences numerous cellular processes. Studies in bovine luteal cells have demonstrated that PGF2α binding to its G-protein-coupled receptors activates PLC, leading to the generation of IP3 and subsequent elevation of intracellular Ca2+ levels. oup.com Similarly, in human myometrial smooth muscle cells, PLC activation is a necessary step for the robust stimulation of uterine activation proteins by PGF2α. bioscientifica.com Research in cat iris sphincter smooth muscle cells has also shown that PGF2α stimulates the tyrosine phosphorylation of PLC-gamma1, indicating this as an early signal transduction event. nih.gov

Protein Kinase C (PKC) Activation

The other second messenger produced by PLC, diacylglycerol (DAG), remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC). bioscientifica.comoup.com PKC is a family of serine/threonine kinases that phosphorylate a wide range of target proteins, thereby regulating their activity.

Activation of PKC is a key event in PGF2α signaling. In bovine luteal cells, PGF2α has been shown to increase PKC activity and translocation. oup.com Studies in human ovarian cells have also confirmed that PGF2α activates PKC. nih.gov Furthermore, the activation of PKC is often a prerequisite for the activation of other downstream pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. oup.com For instance, in human myometrial cells, inhibitors of PKC block the PGF2α-stimulated expression of connexin 43 (CX43). bioscientifica.com In Swiss 3T3 fibroblast cells, both transient and sustained activation of p-ERK1/2 MAPK by PGF2α were inhibited by a PKC inhibitor, indicating the coupling of the FP receptor to Gαq at all time points. auctoresonline.org

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK, P38)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a variety of cellular functions, including growth, differentiation, and transformation. nih.gov 5-trans PGF2α has been shown to activate several MAPK subfamilies, most notably the Extracellular signal-Regulated Kinases (ERK) and p38 MAPK.

ERK Pathway: Activation of the ERK pathway by PGF2α can occur through both PKC-dependent and independent mechanisms. nih.govoup.com In bovine luteal cells, PGF2α activates the ERK MAP kinase pathway in a PKC-dependent manner, leading to the expression of c-fos and c-jun mRNA. oup.com In endometrial adenocarcinoma cells, PGF2α stimulation induces ERK1/2 phosphorylation via a PLC-PKA-mediated activation of the EGFR. nih.gov Studies in Swiss 3T3 fibroblasts have shown that PGF2α induces both transient and sustained activation of ERK1/2 MAPK. auctoresonline.org The sustained activation was found to be dependent on MAP kinase kinase (MEK-1), c-Src, PKC, and insulin-like growth factor-1 receptor (IGF1R), while the transient activation involved c-Src, PI3K/AKT, and PKC pathways. auctoresonline.org

P38 Pathway: In addition to the ERK pathway, PGF2α can also activate the p38 MAPK pathway. In human myometrial smooth muscle cells, inhibitors of p38 blocked the effect of PGF2α on CX43 expression, suggesting its involvement in regulating uterine activation proteins. bioscientifica.com However, in bovine corpus luteum, while PGF2α does promote the phosphorylation of JNK and p38 MAPK, inhibition of these kinases had no effect on PGF2α-induced phosphorylation of DRP1 at Ser616, a key event in mitochondrial dynamics. life-science-alliance.org

Cell TypeMAPK Pathway ActivatedUpstream ActivatorDownstream EffectReference
Bovine Luteal CellsERKPKCc-fos and c-jun expression oup.com
Endometrial Adenocarcinoma CellsERK1/2PLC-PKA-EGFRCOX-2 expression nih.gov
Human Myometrial Smooth Muscle CellsERK, P38PKC, PLCCX43 expression bioscientifica.com
Swiss 3T3 FibroblastsERK1/2PKC, c-Src, PI3K/AKT, IGF1RCell proliferation auctoresonline.org

Phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) Pathway

The Phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) pathway is another important signaling cascade activated by 5-trans PGF2α in certain cell types. This pathway is known to play a role in cell growth, proliferation, and survival.

In human myometrial smooth muscle cells, PGF2α has been shown to activate the PI3K pathway. bioscientifica.comnih.gov This activation is involved in the PGF2α-stimulated expression of prostaglandin endoperoxide synthase 2 (PTGS2) and the oxytocin receptor (OTR), as inhibitors of PI3K blocked these effects. bioscientifica.com However, the PI3K pathway did not appear to be involved in the PGF2α-induced expression of CX43 in the same cells. bioscientifica.com In vascular smooth muscle cells, PGF2α-induced hypertrophy is associated with the activation of the PI3K pathway. frontiersin.org In Swiss 3T3 fibroblasts, the transient activation of p-ERK1/2 MAPK by PGF2α involves the PI3K/AKT pathway. auctoresonline.org

Calcineurin/Nuclear Factor of Activated T-cells (NFAT) Pathway

The Calcineurin/Nuclear Factor of Activated T-cells (NFAT) pathway is a calcium-dependent signaling cascade that is activated by 5-trans PGF2α. The increase in intracellular Ca2+ following PLC activation leads to the activation of calcineurin, a calcium/calmodulin-dependent serine/threonine phosphatase. bioscientifica.com Calcineurin then dephosphorylates NFAT, allowing it to translocate to the nucleus and regulate gene transcription.

In endometrial adenocarcinoma cells, PGF2α induces CXCL8 expression via the protein kinase C–calcium–calcineurin–NFAT signaling pathway. nih.gov This process involves the cooperative interaction between AP1 and NFAT binding sites on the CXCL8 promoter. nih.gov Similarly, in skeletal muscle cells, PGF2α stimulates growth through a calcineurin- and NFAT-dependent pathway, specifically involving the NFATC2 isoform. yale.edu In human myometrial smooth muscle cells, the calcineurin/NFAT pathway is involved in the PGF2α-induced expression of PTGS2 and OTR, but not CX43. bioscientifica.com Furthermore, PGF2α has been shown to increase TGFB1 mRNA levels in ovarian serous adenocarcinoma cells, an effect that is reversed by the calcineurin inhibitor cyclosporine A. nih.gov

NF-κB Pathway Activation

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammatory responses, and its activation has been linked to 5-trans PGF2α signaling. In human myometrial cells, PGF2α activates signaling pathways that lead to the activation of NF-κB. bioscientifica.comnih.gov This activation contributes to the pro-inflammatory effects of PGF2α, including the increased expression of NF-κB-regulated cytokines and chemokines. nih.govresearchgate.net The NF-κB inhibitor PDTC was shown to completely block the effect of PGF2α on CX43 expression in human myometrial smooth muscle cells. bioscientifica.com Interestingly, in endometrial adenocarcinoma cells, the transcriptional activation of CXCL8 by PGF2α was found to be independent of NF-κB. nih.govresearchgate.net

Summary of Downstream Signaling Pathways Activated by this compound
PathwayKey MediatorsCellular ResponseReference
Phospholipase C (PLC)/Inositol PhosphateGαq, PLC, IP3, DAGIncreased intracellular Ca2+, activation of PKC bioscientifica.comoup.com
Protein Kinase C (PKC)DAG, Ca2+Phosphorylation of target proteins, activation of MAPK pathway bioscientifica.comoup.comnih.gov
Mitogen-Activated Protein Kinase (MAPK)ERK, P38Gene expression (c-fos, c-jun), cell proliferation, regulation of uterine activation proteins bioscientifica.comoup.comnih.gov
Phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K)PI3K, AktExpression of PTGS2 and OTR, cell hypertrophy bioscientifica.comfrontiersin.org
Calcineurin/Nuclear Factor of Activated T-cells (NFAT)Ca2+, Calcineurin, NFATGene expression (CXCL8, TGFB1), muscle cell growth nih.govyale.edunih.gov
NF-κB PathwayNF-κBInflammatory response, expression of cytokines and chemokines bioscientifica.comnih.gov

CREB and C/EBP-β Activation

The activation of the transcription factors CREB (cAMP response element-binding protein) and C/EBP-β (CCAAT/enhancer-binding protein beta) is a notable downstream event in the signaling cascade initiated by prostaglandin F2α (PGF2α), which includes its isomer 5-trans Prostaglandin F2α. In human myometrial cells, stimulation with PGF2α leads to a significant and sustained increase in the phosphorylation of CREB. nih.gov This activation can be detected as early as 5 minutes after treatment and remains elevated. nih.gov Similarly, PGF2α treatment also promotes the activation of C/EBP-β. nih.govresearchgate.netresearchgate.net Specifically, it increases the levels of the activating C/EBP-β LAP (liver-enriched activator protein) subunit more substantially than the inhibitory LIP (liver-enriched inhibitory protein) subunit, resulting in an increased LAP/LIP ratio over time. nih.gov

This activation of CREB and C/EBP-β is crucial as the promoter region of the COX-2 gene, which is itself upregulated by PGF2α, contains binding sites for these transcription factors. nih.govnih.gov The signaling pathway leading to CREB activation by PGF2α in some cell types, such as normal human tracheobronchial epithelial (NHTBE) cells, has been shown to be mediated by Protein Kinase C (PKC) and MEK/ERK pathways, rather than the canonical Protein Kinase A (PKA) pathway, as PGF2α's FP receptor does not typically lead to cAMP production. tmc.edu Inhibition of PKC and MEK1/2 has been demonstrated to abolish PGF2α-induced CREB activation. tmc.edu These findings collectively indicate that PGF2α utilizes these transcription factors to regulate gene expression, contributing to inflammatory responses and other cellular processes. nih.govresearchgate.netresearchgate.net

Table 1: Effect of PGF2α on CREB and C/EBP-β Activation in Human Myometrial Cells

Transcription FactorEffect of PGF2α TreatmentTime Course of ActivationKey Signaling IntermediatesReference
CREBIncreased PhosphorylationDetected as early as 5 minutes, sustained elevationPKC, MEK/ERK nih.govtmc.edu
C/EBP-βIncreased activation of LAP subunitIncrease in LAP/LIP ratio over timeCalcium-regulated pathways nih.govresearchgate.netresearchgate.net

5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) and Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)

The signaling pathways initiated by 5-trans Prostaglandin F2α also involve the activation of key metabolic and calcium-sensitive kinases, namely 5'-adenosine monophosphate-activated protein kinase (AMPK) and Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). nih.govresearchgate.net PGF2α is a known activator of the phospholipase C (PLC)-intracellular calcium-PKC pathway, which in turn can activate downstream kinases like CaMKII and AMPK. nih.govresearchgate.net

In bovine luteal cells, PGF2α treatment has been shown to stimulate AMPK activity in response to the elevation of intracellular calcium. frontiersin.org Studies have demonstrated that PGF2α increases the activating phosphorylation of AMPKα at threonine 172. nih.govfrontiersin.org This activation of AMPK is significant as it plays a role in cellular energy homeostasis and can influence processes like mitochondrial dynamics and autophagy. nih.govresearchgate.net For instance, PGF2α-induced AMPK activation is linked to the phosphorylation of mitochondrial fission factor (MFF), a key protein in mitochondrial division. nih.gov The use of an AMPK activator, AICAR, mimics the effects of PGF2α on MFF phosphorylation, and an inhibitor of AMPK signaling can block these effects. nih.gov

Furthermore, CaMKII is another important downstream effector of PGF2α signaling. nih.gov The release of intracellular calcium triggered by PGF2α can activate CaMKII, which is involved in various cellular processes. While the direct phosphorylation of specific substrates by CaMKII in response to 5-trans PGF2α is an area of ongoing research, its activation is an established consequence of the PGF2α-induced calcium signaling cascade. nih.govoup.com

Table 2: Role of AMPK and CaMKII in PGF2α Signaling

KinaseEffect of PGF2αMechanism of ActivationDownstream EffectsReference
AMPKIncreased phosphorylation and activationMediated by increased intracellular calciumPhosphorylation of MFF, regulation of mitochondrial dynamics nih.govfrontiersin.org
CaMKIIActivationMediated by increased intracellular calciumParticipates in calcium-dependent signaling pathways nih.govoup.com

Cross-talk with Other Signaling Systems (e.g., oxytocin receptor, EGFR transactivation)

The signaling pathways of 5-trans Prostaglandin F2α are not isolated but engage in significant cross-talk with other receptor systems, most notably the oxytocin receptor (OTR) and the epidermal growth factor receptor (EGFR).

Oxytocin Receptor Cross-talk: Evidence suggests a functional interaction between the PGF2α receptor (FP receptor) and the OTR. nih.govnih.govliverpool.ac.uk In human myometrium, oxytocin receptor antagonists like atosiban (B549348) and nolasiban (B607365) have been shown to inhibit not only oxytocin-induced contractions but also those induced by PGF2α. nih.gov This inhibition is associated with a suppression of the PGF2α-mediated increase in intracellular calcium levels and a reduction in the activation of pro-inflammatory pathways like NF-κB and MAPKs. nih.gov This suggests a potential heterodimerization of the FP and OT receptors or a convergence of their downstream signaling pathways. nih.govnih.govliverpool.ac.uk This cross-talk is significant in the context of uterine contractility, where both PGF2α and oxytocin are key players. wikipedia.org

EGFR Transactivation: A crucial mechanism in PGF2α signaling is the transactivation of the EGFR. nih.govoup.comoup.com PGF2α, by binding to its Gq-protein coupled receptor, can indirectly activate the EGFR, a receptor tyrosine kinase. nih.govd-nb.infooup.com This transactivation can occur through at least two proposed mechanisms: the activation of matrix metalloproteinases that cleave and release membrane-bound EGF-like ligands, which then bind to and activate the EGFR, or through intracellular signaling cascades involving Src family kinases. oup.comoup.com

Studies in various cell types, including endometrial adenocarcinoma cells and osteoblasts, have demonstrated that PGF2α-induced activation of the ERK/MAPK pathway is dependent on EGFR transactivation. nih.govoup.comoup.com The use of EGFR tyrosine kinase inhibitors, such as AG1478 and gefitinib, has been shown to block PGF2α-stimulated ERK phosphorylation and cell proliferation. oup.comoup.comd-nb.info This cross-talk significantly broadens the signaling repertoire of PGF2α, linking it to pathways that are central to cell growth, proliferation, and survival. oup.comaacrjournals.org Interestingly, in some contexts, PGE2 can also induce EGFR transactivation via the FP receptor. d-nb.info

Ligand Binding Specificity and Agonist/Antagonist Research (e.g., PGE2 affinity for FP receptor)

The Prostaglandin F receptor (FP receptor) exhibits a degree of promiscuity in its ligand binding, although its primary endogenous ligand is PGF2α. wikipedia.org Notably, Prostaglandin E2 (PGE2) can also bind to and activate the FP receptor, albeit with a lower affinity—typically 10 to 30-fold less than that of PGF2α. nih.gov In contrast, the affinity of PGF2α for EP receptors is significantly lower, around 100 to 300-fold less than its affinity for the FP receptor. nih.gov This cross-reactivity is physiologically relevant in tissues where both PGE2 and PGF2α are present at high concentrations, allowing PGE2 to elicit effects through the FP receptor. nih.gov

The specificity of binding to the FP receptor is determined by specific chemical moieties on the prostaglandin molecule. For instance, studies on the bovine corpus luteum have indicated that the C9 hydroxyl group and the C5/C6 double bond are critical for specificity to the FP receptor, while alterations at the C11 position have little effect on binding affinity. nih.gov

Research into agonists and antagonists for the FP receptor has led to the development of important pharmacological tools and therapeutic agents.

Agonists: Synthetic analogs such as fluprostenol, latanoprost (B1674536), and travoprost (B1681362) are potent and selective FP receptor agonists, with binding affinities similar to PGF2α. wikipedia.orgfrontiersin.org These are widely used in clinical practice, for example, in the treatment of glaucoma by increasing aqueous humor outflow. wikipedia.orgfrontiersin.org

Antagonists: AL-8810 is a well-characterized competitive antagonist of the FP receptor. nih.govnih.govnih.gov It effectively blocks PGF2α-induced signaling, such as inositol phosphate production and myometrial contractions. nih.govnih.gov Interestingly, AL-8810 has also been shown to act as a biased agonist, independently activating the MAPK pathway through a PKC-independent mechanism that involves EGFR transactivation. oup.comnih.gov This highlights the complexity of ligand-receptor interactions and the potential for biased signaling, where a ligand can selectively activate certain downstream pathways while antagonizing others.

Table 3: Ligand Binding and Functional Activity at the FP Receptor

CompoundClassRelative Affinity/PotencyKey Research FindingsReference
PGF2αEndogenous AgonistHigh (Ki ≈ 3 nM)Primary ligand, activates Gq-PLC and EGFR transactivation pathways. wikipedia.orgnih.gov
PGE2Endogenous AgonistModerate (10-30 fold lower than PGF2α)Can activate the FP receptor, leading to InsP mobilization and COX-2 expression. nih.govnih.gov
FluprostenolSynthetic AgonistHigh (similar to PGF2α)Selective FP receptor agonist used clinically. wikipedia.orgdrugbank.com
LatanoprostSynthetic AgonistHigh (similar to PGF2α)Used in glaucoma treatment. wikipedia.orgfrontiersin.org
AL-8810Antagonist / Biased AgonistModerate (Ki ≈ 500 nM)Competitively antagonizes PGF2α-Gq signaling but independently activates ERK/MAPK via EGFR transactivation. nih.govoup.comnih.gov

Cellular and Subcellular Actions of 5 Trans Prostaglandin F2alpha

Effects on Cell Homeostasis and Dynamics

5-trans PGF2α plays a significant role in modulating fundamental cellular behaviors, including proliferation, survival, and movement. These actions are critical in both normal physiological processes and in the context of disease.

Cell Proliferation, Differentiation, and Apoptosis Modulation

The influence of 5-trans PGF2α on cell proliferation is cell-type specific. In endometrial adenocarcinoma cells (Ishikawa cell line), PGF2α has been shown to promote proliferation. oup.com Treatment with 100 nM PGF2α resulted in a significant increase in cell proliferation compared to control cells. oup.com This proliferative effect is mediated through the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the MAPK signaling pathway. oup.com Similarly, in Swiss 3T3 fibroblast cells, PGF2α has been found to increase proliferation through various signaling pathways, including PI3K, MEK1, c-Src, and PKC. auctoresonline.org

In contrast, studies on colorectal tumor cell lines (adenomas: AA/C1, RG/C2; carcinomas: SW480, HCA7) showed no significant change in cell growth or apoptosis in response to PGF2α over a 72-hour period. nih.gov This suggests that the proliferative response to PGF2α can be highly dependent on the cellular context and tumor type. nih.gov

Regarding apoptosis, or programmed cell death, PGF2α has been shown to induce this process in the corpus luteum of many species, acting via a G protein-coupled receptor. nih.gov In bovine luteal steroidogenic cells, however, PGF2α has demonstrated anti-apoptotic effects, suppressing DNA fragmentation induced by other factors. oup.com In heat-exposed rats, PGF2α administration led to a time-dependent increase in the apoptotic protein Caspase-3. animal-reproduction.org

Cell TypeEffect on ProliferationEffect on ApoptosisKey Signaling Pathways Involved
Endometrial Adenocarcinoma Cells (Ishikawa)Increased-EGFR, MAPK oup.com
Swiss 3T3 FibroblastsIncreased-PI3K, MEK1, c-Src, PKC auctoresonline.org
Colorectal Tumor Cells (AA/C1, RG/C2, SW480, HCA7)No significant changeNo significant changeNot specified nih.gov
Bovine Corpus Luteum Cells-Induces apoptosis nih.govG protein-coupled receptor nih.gov
Bovine Luteal Steroidogenic Cells-Suppresses apoptosis oup.comNot specified oup.com
Rat Luteal Cells (heat-exposed)-Increases Caspase-3 levels animal-reproduction.orgNot specified animal-reproduction.org

Regulation of Cell Motility and Invasion (e.g., colorectal tumor cells)

A significant body of research highlights the role of PGF2α in promoting cell motility and invasion, particularly in the context of colorectal cancer. nih.govnih.gov In both colorectal adenoma and carcinoma cell lines, PGF2α has been shown to stimulate cell motility to a degree comparable to prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov This effect was observed in adenoma-derived cell lines (AA/C1 & RG/C2) and carcinoma-derived cell lines (SW480 & HCA7). nih.gov

Furthermore, PGF2α has been demonstrated to increase the invasion of carcinoma-derived cells through a reconstituted basement membrane. nih.govnih.gov These findings suggest that PGF2α may contribute to the malignant progression of colorectal tumors by enhancing the ability of cancer cells to move and invade surrounding tissues. nih.gov The effects of PGF2α on motility are mediated through its receptor, the FP receptor, which is expressed in both normal and neoplastic colorectal tissue. nih.gov

Cell LineTypeEffect of 1 µM PGF2α on MotilityEffect of 1 µM PGF2α on Invasion
AA/C1Colorectal AdenomaIncreasedNot specified nih.gov
RG/C2Colorectal AdenomaIncreasedNot specified nih.gov
SW480Colorectal CarcinomaIncreasedIncreased nih.gov
HCA7Colorectal CarcinomaIncreasedIncreased nih.gov

Impact on Cell-Cell Adhesion and Cytoskeletal Regulation (e.g., intermediate filaments, Rho/ROCK pathway in luteal theca cells)

5-trans PGF2α influences the structural integrity of cells by modulating cell-cell adhesion and the cytoskeleton. In bovine luteal theca cells (LTCs), PGF2α has been shown to disrupt cytokeratin and vimentin (B1176767) intermediate filaments. mdpi.com This disruption of the cytoskeletal framework leads to a significant decrease in cell-cell adhesion. researchgate.net

The mechanism underlying these changes involves the Rho/ROCK signaling pathway. mdpi.com PGF2α treatment in LTCs leads to a significant increase in the expression of Rho-associated protein kinase (ROCK) protein. researchgate.net The Rho/ROCK pathway is a known regulator of cytoskeletal organization, and its activation by PGF2α appears to be a key step in the observed disruption of intermediate filaments and subsequent loss of cell adhesion. mdpi.com This process is thought to be important during the regression of the corpus luteum. researchgate.net

Subcellular Organelle Function Modulation

The influence of 5-trans PGF2α extends to the level of subcellular organelles, with notable effects on mitochondria and the regulation of intracellular calcium levels.

Mitochondrial Dynamics and Mitophagy Regulation (e.g., in bovine corpus luteum)

In the bovine corpus luteum, PGF2α plays a crucial role in regulating mitochondrial dynamics and initiating mitophagy, the selective degradation of mitochondria. life-science-alliance.orgnih.gov PGF2α stimulates mitochondrial fission, the process by which mitochondria divide. life-science-alliance.orgnih.gov This is evidenced by a decrease in the number of mitochondrial branches and junctions, resulting in smaller, individual-like mitochondria in large luteal cells treated with PGF2α. life-science-alliance.org

This process is mediated by the activation of key protein kinases, including PKC/ERK and AMPK, which in turn activate mitochondrial fission proteins such as DRP1 and MFF. life-science-alliance.orgresearchgate.net Furthermore, PGF2α increases intracellular reactive oxygen species and promotes receptor-mediated activation of PINK-Parkin mitophagy. life-science-alliance.orgresearchgate.net These findings identify mitochondria as a novel target in the response to the luteolytic actions of PGF2α. life-science-alliance.org

ParameterEffect of PGF2α in Bovine Large Luteal Cells
Mitochondrial MorphologySmaller, individual-like mitochondria life-science-alliance.org
Number of Mitochondrial BranchesDecreased life-science-alliance.org
Number of Mitochondrial JunctionsDecreased life-science-alliance.org
Mitochondrial FissionStimulated life-science-alliance.orgnih.gov
MitophagyPromoted life-science-alliance.orgresearchgate.net

Intracellular Calcium Fluxes

A primary mechanism of action for 5-trans PGF2α involves the mobilization of intracellular calcium. nih.gov PGF2α exerts its effects by activating calcium and PKC signaling. life-science-alliance.orgnih.gov In osteoblast-like MC3T3-E1 cells, PGF2α stimulates the influx of calcium from the extracellular space. nih.gov This prostaglandin also induces the formation of inositol (B14025) phosphates, a key step in intracellular signaling pathways that lead to calcium release from internal stores. nih.gov

In human myometrial cells, the PGF2α receptor (FP receptor) couples to both Gαq and Gαi proteins, and inhibition of these proteins significantly reduces the calcium response following PGF2α stimulation. frontiersin.org Studies in rat hepatocyte doublets have shown that while PGF2α induces calcium oscillations, it does so with a much lower efficiency than other agonists like norepinephrine, producing very small quantities of inositol (1,4,5)trisphosphate. physiology.org This suggests that the nature and magnitude of the calcium signal induced by PGF2α can vary significantly between different cell types. physiology.org

Gene Expression and Protein Synthesis Regulation

5-trans Prostaglandin F2alpha (5-trans PGF2α), a naturally occurring prostanoid, plays a significant role in regulating gene expression and protein synthesis, thereby influencing a variety of physiological processes. nih.gov Its actions are particularly notable in the uterus and the cardiovascular system.

Upregulation of Uterine Activation Proteins (e.g., connexin-43, oxytocin (B344502) receptor)

5-trans PGF2α is a key player in preparing the uterus for labor by upregulating uterine activation proteins. nih.govnih.gov In human myometrial smooth muscle cells, PGF2α has been shown to stimulate the expression of connexin-43 (encoded by the GJA1 gene) and the oxytocin receptor (OTR). nih.govbioscientifica.com

Connexin-43: This protein is a component of gap junctions, which are essential for coordinating uterine contractions during labor. nih.govnih.gov PGF2α-induced upregulation of connexin-43 is mediated through multiple signaling pathways, including those involving phospholipase C (PLC), protein kinase C (PKC), ERK, p38, and NFκB. bioscientifica.com Studies have shown that inhibitors of these pathways can block the stimulatory effect of PGF2α on connexin-43 expression. bioscientifica.com Interestingly, while mechanical stress can also induce connexin-43 expression, the signaling pathways activated by PGF2α appear to be distinct. biorxiv.orgplos.org

Oxytocin Receptor (OTR): The upregulation of OTR by PGF2α increases the myometrium's sensitivity to oxytocin, a potent stimulator of uterine contractions. wikipedia.orgnih.gov This synergistic action is crucial for the progression of labor. The signaling cascade for OTR upregulation by PGF2α also involves the PLC pathway. bioscientifica.com The timing of this upregulation is critical and is associated with the process of luteolysis, the regression of the corpus luteum. oup.com In cattle, PGF2α administration upregulates OTR mRNA in the endometrium. oup.com

The regulation of these uterine activation proteins by 5-trans PGF2α highlights its central role in the complex orchestration of events leading to parturition.

Induction of COX-2 Expression

5-trans PGF2α can induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923). nih.govnih.gov This creates a positive feedback loop, where PGF2α stimulates its own production, amplifying its physiological effects. nih.gov This autoregulation is particularly relevant in the endometrium and is implicated in both normal physiological processes and pathologies. nih.gov

The induction of COX-2 by PGF2α is mediated through the FP receptor and involves the activation of the ERK1/2 signaling pathway. nih.gov In human myometrial cells, PGF2α treatment leads to increased COX-2 expression, which is a hallmark of the inflammatory activation that precedes labor. frontiersin.org This effect is dependent on the coupling of the FP receptor to both Gαq and Gαi proteins. frontiersin.org The upregulation of COX-2 by PGF2α is a critical component of the inflammatory cascade that contributes to uterine activation and contractility. nih.govtaylorandfrancis.comresearchgate.net

Regulation of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes

In the cardiovascular system, 5-trans PGF2α has been shown to regulate the expression of several important genes in cardiomyocytes, the muscle cells of the heart. Specifically, it induces the expression of the proto-oncogene c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin. nih.govnih.govscienceopen.com

c-fos: The induction of c-fos is an early marker of cellular activation and is often associated with hypertrophic responses. nih.gov PGF2α's ability to stimulate c-fos expression suggests its involvement in cardiac remodeling.

Atrial Natriuretic Factor (ANF): ANF is a hormone with diuretic and natriuretic properties that plays a role in regulating blood pressure and volume. oup.comwikipedia.org PGF2α is a potent inducer of ANF expression in both neonatal and adult rat cardiomyocytes. nih.gov This effect is significantly greater than that of other hypertrophic factors, suggesting a specific and important role for PGF2α in the cardiac response to stress. nih.gov

The regulation of these genes by 5-trans PGF2α in cardiomyocytes highlights its role as a mediator of cardiac growth and hypertrophic signaling. nih.govnih.govscienceopen.com

Research Findings on Gene and Protein Regulation by this compound

Regulated Molecule Cell/Tissue Type Observed Effect Signaling Pathway(s) Implicated Reference(s)
Connexin-43 (GJA1) Human Myometrial Smooth Muscle CellsUpregulationPLC, PKC, ERK, p38, NFκB nih.govbioscientifica.com
Oxytocin Receptor (OTR) Human Myometrial Smooth Muscle Cells, Bovine EndometriumUpregulationPLC nih.govbioscientifica.comoup.com
Cyclooxygenase-2 (COX-2) Endometrial Cells, Human Myometrial CellsInduction/UpregulationFP Receptor, ERK1/2, Gαq, Gαi nih.govnih.govfrontiersin.org
c-fos Rat Neonatal CardiomyocytesInductionFP Receptor nih.govnih.gov
Atrial Natriuretic Factor (ANF) Rat Neonatal and Adult CardiomyocytesInductionFP Receptor nih.govnih.gov
Alpha-Skeletal Actin Rat Neonatal CardiomyocytesInductionFP Receptor nih.govnih.gov

Physiological and Pathophysiological Roles of 5 Trans Prostaglandin F2alpha

Roles in Systemic Homeostasis

Cardiovascular System Regulation

5-trans PGF2α plays a significant role in the regulation of the cardiovascular system, influencing blood pressure, vascular homeostasis, and cardiac function. frontiersin.orgresearchgate.net

Blood Pressure and Vascular Homeostasis:

Prostaglandin (B15479496) F2α (PGF2α), the parent compound of 5-trans PGF2α, is a potent vasoconstrictor. nih.gov PGF2α dose-dependently elevates blood pressure in mice through the activation of the F prostanoid (FP) receptor. nih.govnih.gov This effect is mediated by several mechanisms, including the promotion of resistance artery constriction and the stimulation of the renin-angiotensin-aldosterone system (RAAS). frontiersin.orgresearchgate.net The FP receptor is expressed in preglomerular arterioles and renal collecting ducts, where it can influence renin release and fluid homeostasis. nih.govnih.gov Deletion of the FP receptor in mice leads to reduced blood pressure, plasma renin concentration, angiotensin, and aldosterone. nih.govnih.gov Furthermore, PGF2α has been implicated in the development of atherosclerosis, a condition that can be accelerated by elevated blood pressure. nih.govnih.govscienceopen.com

In rats, the central administration of PGF2α into a lateral cerebral ventricle causes a dose-dependent increase in blood pressure and heart rate, suggesting a central mechanism of action that stimulates peripheral sympathetic tone. nih.gov

Cardiac Function:

In the heart, PGF2α is primarily derived from cardiac fibroblasts, and its production increases during ischemia. frontiersin.orgresearchgate.net It can depress the recovery of contractile function, a process linked to changes in cellular energy metabolism and increased calcium accumulation. frontiersin.org PGF2α is also known to induce cardiac myocyte hypertrophy, an increase in the size of heart muscle cells, both in laboratory settings and in living organisms. frontiersin.orgnih.gov This hypertrophic effect is associated with the increased expression of specific genes like c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin. frontiersin.orgnih.gov

Summary of Cardiovascular Effects of PGF2α
Cardiovascular ParameterEffect of PGF2αMechanismReferences
Blood PressureElevationActivation of FP receptor, promotion of resistance artery constriction, stimulation of RAAS frontiersin.orgresearchgate.netnih.govnih.govscienceopen.com
Vascular HomeostasisVasoconstrictionActs on TP and FP receptors in vascular smooth muscle frontiersin.orgnih.gov
Cardiac FunctionDepressed contractile recovery, myocyte hypertrophyAltered energy metabolism, increased calcium, gene expression changes frontiersin.orgnih.gov

Inflammatory Processes

Prostaglandins (B1171923) are key mediators in both the initiation and resolution of inflammation. nih.gov PGF2α is one of the more abundant prostaglandins found at sites of inflammation. frontiersin.org

Acute and Chronic Inflammation:

PGF2α levels are elevated in various inflammatory conditions. For instance, it is present in the joint fluid of patients with rheumatoid arthritis, psoriatic arthritis, and osteoarthritis. frontiersin.org The administration of PGF2α can induce acute inflammation. nih.gov In human myometrial cells, PGF2α has been shown to increase inflammation by activating signaling pathways like NF-κB and MAP kinases, leading to increased expression of cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis. researchgate.netfrontiersin.org This suggests a positive feedback loop where PGF2α can amplify its own production and the inflammatory response. frontiersin.org PGF2α has also been implicated in the pathogenesis of atherosclerosis, which is now recognized as an inflammatory disease. frontiersin.orgmdpi.com

Tissue-Specific Functions

Reproductive System Physiology

5-trans PGF2α and its parent compound PGF2α are crucial for various aspects of female reproductive physiology. frontiersin.orghmdb.canih.gov

Luteolysis and Ovarian Function:

PGF2α is a key luteolysin, meaning it causes the regression of the corpus luteum (CL). hmdb.caoup.comphysiology.org This process is essential for the regulation of the estrous and menstrual cycles in the absence of pregnancy. hmdb.ca The action of PGF2α is mediated through the FP receptor, and the induction of this receptor after ovulation is necessary for luteolysis to occur. oup.com In many non-primate mammals, PGF2α is produced by the uterus and travels to the ovary to initiate luteolysis. physiology.orgscispace.com In primates, the CL itself is thought to be a source of luteolytic PGF2α. nih.gov The responsiveness of the corpus luteum to PGF2α can change throughout its lifespan, with relocation of the PGF2α receptors within the luteal cells potentially playing a role in initiating luteolysis. nih.gov

Parturition Mechanisms:

PGF2α plays a significant role in the process of labor (parturition). medchemexpress.comfrontiersin.orgnih.gov It stimulates uterine muscle contractions and is used medically to induce labor. hmdb.canih.govwikipedia.org Levels of PGF2α are higher in maternal fluids during labor compared to at term, indicating its natural involvement in the birthing process. wikipedia.org PGF2α and oxytocin (B344502) appear to work in a positive feedback loop to facilitate both the degradation of the corpus luteum and uterine contractions. wikipedia.org While both PGE2 and PGF2α are important for parturition, PGF2α may be more critical for the accomplishment of labor due to its consistent stimulation of myometrial contraction. nih.gov PGF2α also contributes to uterine activation by upregulating the expression of proteins like connexin 43 and the oxytocin receptor in the myometrium. bioscientifica.com

Role of PGF2α in the Reproductive System
ProcessFunction of PGF2αMechanismReferences
LuteolysisInduces regression of the corpus luteumBinds to FP receptors on luteal cells hmdb.caoup.comphysiology.orgscispace.comnih.gov
Ovarian FunctionRegulates the length of the luteal phaseControls progesterone (B1679170) production by the corpus luteum nih.govwikipedia.org
ParturitionStimulates uterine contractions, involved in labor onset and progressionActs on myometrial cells, positive feedback with oxytocin medchemexpress.comfrontiersin.orgnih.govwikipedia.orgnih.gov

Cardiac Tissue Responses

As mentioned in the cardiovascular section, 5-trans PGF2α has direct and significant effects on cardiac tissue.

Contractile Recovery, Myocyte Hypertrophy, and Arrhythmias:

PGF2α, produced by cardiac fibroblasts especially during ischemia, can impair the recovery of the heart's contractile ability. frontiersin.orgresearchgate.net A key effect of PGF2α on cardiac tissue is the induction of myocyte hypertrophy, leading to an increase in the size of heart muscle cells. frontiersin.orgnih.govnih.govupenn.edu This process is associated with the activation of specific signaling pathways and the expression of genes linked to cell growth. nih.govnih.gov Chronic administration of a PGF2α analog has been shown to increase heart weight in rats. nih.gov Furthermore, PGF2α has been linked to the promotion of arrhythmias (irregular heartbeats) in cultured neonatal rat cardiac myocytes, and deleting the FP receptor can protect against inflammatory tachycardia in mice. frontiersin.orgmdpi.com

Pulmonary System Responses

5-trans PGF2α and its related compounds also exert notable effects on the pulmonary system.

Pulmonary Artery Contraction and Acute Lung Injury Exacerbation:

PGF2α is a potent constrictor of pulmonary arteries. nih.govhmdb.ca This vasoconstrictive effect is mediated through the thromboxane (B8750289) (TP) receptors and involves the influx of calcium into the smooth muscle cells of the pulmonary arteries. nih.govresearchgate.net In dogs, PGF2α was found to be a more potent bronchoconstrictor than histamine (B1213489) or acetylcholine, increasing airway resistance and decreasing lung compliance. nih.gov The effects of PGF2α on the pulmonary vasculature are not solely dependent on its bronchoconstrictor actions. nih.gov PGF2α has also been implicated in the exacerbation of acute lung injury. nih.gov The degradation of PGF2α in the pulmonary circulation is an aspect of normal lung function, and this process can be impaired in the presence of extensive pulmonary vascular damage. nih.gov

Nervous System Modulation

5-trans prostaglandin F2alpha (5-trans-PGF2α) demonstrates notable activity within the nervous system, particularly in the realms of pain transmission and the modulation of cerebellar Purkinje cells.

Pain Transmission

Research indicates that 5-trans-PGF2α plays a role in pain signaling. nih.gov Intrathecal administration of PGF2α in mice has been shown to induce mechanical allodynia, a condition where non-painful stimuli are perceived as painful. nih.gov This effect is mediated through the PGF2α receptor, known as the FP receptor. nih.gov The binding of PGF2α to the FP receptor, which is coupled to Gq protein, leads to an increase in intracellular free calcium concentration. nih.gov Studies have identified FP receptor-expressing cells in the deeper layer of the spinal cord's dorsal horn that are responsive to PGF2α and are implicated in this pain pathway. nih.gov The process involves capsaicin-insensitive primary afferent Aβ-fibers. nih.gov It has also been suggested that prostaglandins, in general, can sensitize nerve endings to pain. taylorandfrancis.com

Cerebellar Purkinje Cell Dendrite Depolarization

The intricate functioning of cerebellar Purkinje cells, which are crucial for motor control and learning, is influenced by various signaling molecules. asu.edu Purkinje cells exhibit complex dendritic trees where they receive a vast number of synaptic inputs. biorxiv.orgfrontiersin.org The activity of parallel fibers generates postsynaptic currents that result in Purkinje cell depolarization and calcium elevation within dendritic regions. frontiersin.org While direct studies on the specific role of 5-trans-PGF2α in the depolarization of Purkinje cell dendrites are limited, the broader context of neuronal signaling suggests potential involvement. For instance, strong depolarization of Purkinje cells can trigger the release of other signaling molecules, like dopamine, in an autocrine fashion. nih.gov The active properties of Purkinje cell dendrites, including the generation of dendritic calcium spikes, are critical for their computational function. biorxiv.orgnih.gov These spikes are influenced by various ion channels, and their modulation can shift the cell's firing patterns. biorxiv.orgnih.gov Given that PGF2α can influence intracellular calcium levels, a key factor in dendritic depolarization and spike generation, it is plausible that it could modulate Purkinje cell activity, though more specific research is needed. nih.govfrontiersin.orgnih.gov

Colorectal Tissue Involvement

Tumorigenesis

Evidence suggests a significant role for 5-trans-PGF2α in the development and progression of colorectal cancer. nih.govnih.gov Increased expression of cyclooxygenase-2 (COX-2) in colorectal cancer leads to elevated production of prostaglandins, including PGF2α. nih.govnih.gov Studies have shown that colorectal tumor cells not only produce PGF2α but also express its receptor, the FP receptor, indicating a potential for autocrine signaling. nih.govnih.gov In fact, the levels of PGF2α produced by some colon cancer cell lines can be significantly higher than those of prostaglandin E2 (PGE2), another key pro-tumorigenic prostaglandin. nih.govaacrjournals.org

Functionally, PGF2α has been demonstrated to stimulate motility and invasion of colorectal tumor cells. nih.govnih.govaacrjournals.org This suggests that PGF2α may contribute to the malignant progression of these tumors. nih.govaacrjournals.org Furthermore, there is evidence of a positive feedback loop where PGF2α can enhance the expression of COX-2 and microsomal prostaglandin E synthase-1 (mPGES-1), further amplifying the production of pro-inflammatory and pro-tumorigenic prostaglandins. frontiersin.org

Role in Disease Pathology

The influence of 5-trans-PGF2α extends to the pathology of several chronic diseases, most notably atherosclerosis and inflammatory rheumatic diseases.

Atherosclerosis and Cardiovascular Disorders

A growing body of evidence implicates 5-trans-PGF2α and its receptor, FP, in the pathogenesis of atherosclerosis and other cardiovascular disorders. nih.govmdpi.com Atherosclerosis is a chronic inflammatory disease characterized by the formation of plaques in the arteries. merckmanuals.com PGF2α contributes to this process through several mechanisms. It can induce vasoconstriction of vascular smooth muscle cells (VSMCs) and promote hypertrophy of both VSMCs and cardiac myocytes. mdpi.com

In the heart, PGF2α is primarily produced by cardiac fibroblasts and its levels increase during ischemia. nih.gov It can lead to cardiac hypertrophy, fibrosis, and arrhythmia. nih.govresearchgate.net In blood vessels, PGF2α promotes the constriction of resistance arteries, which can elevate blood pressure and contribute to the development of atherosclerosis. nih.govresearchgate.net Furthermore, plasma levels of PGF2α have been positively correlated with the intima-media thickness of the common carotid artery, a marker of atherosclerosis. nih.gov Studies in animal models have shown that deleting the FP receptor can reduce blood pressure and slow the development of atherosclerosis. mdpi.com

Inflammatory Rheumatic Diseases

5-trans-PGF2α is also involved in the inflammatory processes characteristic of rheumatic diseases like rheumatoid arthritis (RA). frontiersin.org PGF2α is one of the more abundant prostaglandins found at sites of inflammation. frontiersin.org In patients with RA, elevated levels of PGF2α metabolites have been found in both the blood and the synovial fluid of affected joints. Synovial cells from RA patients have been shown to secrete PGF2α in vitro. frontiersin.org

The presence of PGF2α in the joint fluid of patients with various forms of arthritis, including rheumatoid and psoriatic arthritis, underscores its role in the inflammatory cascade. frontiersin.org The levels of these prostaglandins can be effectively reduced by treatment with nonsteroidal anti-inflammatory drugs (NSAIDs). frontiersin.org One of its metabolites, 8-iso-PGF2α, is considered a marker of lipid peroxidation and its levels are associated with the severity of RA.

Interactions with Oxidative Stress and Isoprostane Research

5-Trans Prostaglandin (B15479496) F2alpha as an Eicosanoid in Oxidative Processes

5-trans PGF2α is recognized as an eicosanoid, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids like arachidonic acid. wikipedia.orgnp-mrd.org Eicosanoids, including prostaglandins (B1171923), are deeply involved in both normal physiological functions and pathological conditions, such as inflammation and oxidative stress-related diseases. nih.govresearchgate.net Oxidative stress and inflammation are considered key contributors to a variety of acute and chronic illnesses. nih.govresearchgate.net 5-trans PGF2α, as an endogenous metabolite, is implicated in these processes and has been specifically studied in the context of myocardial infarction. medchemexpress.com

The biosynthesis of eicosanoids can occur through enzymatic and non-enzymatic pathways. nih.govresearchgate.net This dual origin is significant as it links them to both regulated biological signaling and the unregulated chemical reactions characteristic of oxidative stress. The study of eicosanoids like 5-trans PGF2α in conjunction with markers of oxidative stress provides a valuable, non-invasive way to investigate the roles of these compounds in health and disease. nih.govresearchgate.net

F2-Isoprostanes as Biomarkers of Oxidative Stress

F2-isoprostanes are a family of prostaglandin-like compounds that have emerged as reliable and specific markers of lipid peroxidation and oxidative stress in vivo. nih.govnih.govresearchgate.net

Unlike classic prostaglandins, F2-isoprostanes are formed primarily through the non-enzymatic, free radical-catalyzed peroxidation of polyunsaturated fatty acids, most notably arachidonic acid. nih.govresearchgate.netnih.gov This process is initiated by reactive oxygen species (ROS) attacking arachidonic acid while it is still esterified to membrane phospholipids (B1166683). nih.govijomeh.eu The resulting isomers, such as the extensively studied 8-iso-prostaglandin F2α (8-iso-PGF2α), are then cleaved from the phospholipid by phospholipases. nih.gov This formation pathway directly reflects the occurrence of oxidative injury to lipids within the body. nih.gov

The key distinction between F2-isoprostanes and prostaglandins lies in their synthesis. Prostaglandins, including the canonical PGF2α, are synthesized via the cyclooxygenase (COX) enzyme pathway. np-mrd.orgahajournals.orgfiveable.me This is a tightly regulated enzymatic process. In contrast, F2-isoprostanes are generated independently of the COX enzymes, through a non-enzymatic, free-radical-mediated mechanism. nih.govahajournals.org This fundamental difference in biogenesis means that F2-isoprostanes are direct products and thus reliable indicators of oxidative stress, whereas prostaglandins are products of enzymatic inflammatory pathways. diva-portal.org Structurally, while both classes share a similar core structure, the side chains of isoprostanes are predominantly in a cis orientation relative to the pentane (B18724) ring, whereas in prostaglandins they are in a trans configuration. ijomeh.euahajournals.org

F2-isoprostanes are not merely inert markers; they are biologically active compounds with significant effects. nih.govresearchgate.net One of the most potent and well-documented effects of F2-isoprostanes, particularly 8-iso-PGF2α, is potent vasoconstriction. ahajournals.org Studies have shown that 8-iso-PGF2α can cause greater and more sustained constriction of cerebral arterioles than PGF2α. ahajournals.org This vasoconstrictive action is a key element in their contribution to cardiovascular pathologies.

Furthermore, F2-isoprostanes are known to be potent agonists of platelet activation, contributing to a pro-thrombotic state. ahajournals.org They also play a role in the proliferation of smooth muscle cells, a critical process in the development of atherosclerotic plaques. The presence of these compounds in cellular membranes can alter membrane fluidity and integrity due to their unique conformation. ahajournals.org

Distinction from Cyclooxygenase-Dependent Prostaglandins

Interrelationship between 5-Trans Prostaglandin F2alpha and Isoprostanes in Pathological Conditions (e.g., cardiovascular risk factors, inflammation)

The assessment of both PGF2α (often measured via its metabolite 15-keto-dihydro-PGF2α) and F2-isoprostanes (like 8-iso-PGF2α) provides a more complete picture of intertwined inflammatory and oxidative stress pathways in various diseases. nih.govresearchgate.netnih.gov Clinical studies have revealed that both PGF2α and F2-isoprostanes are elevated in numerous chronic inflammatory conditions, including rheumatic diseases, asthma, and in individuals with risk factors for atherosclerosis such as diabetes and smoking. nih.govresearchgate.netdiva-portal.org

A strong correlation has been observed between the levels of 8-iso-PGF2α and the major metabolite of PGF2α in both serum and synovial fluid of patients with various forms of arthritis, suggesting that free radical-mediated oxidative injury and COX-dependent inflammatory responses are closely linked in these conditions. nih.gov In the context of cardiovascular disease, elevated levels of F2-isoprostanes are associated with an increased risk of atherosclerosis. researchgate.net Similarly, conditions associated with cardiovascular risk, like type 2 diabetes and smoking, show increased formation of both PGF2α and F2-isoprostanes, indicating concurrent inflammation and oxidative stress. diva-portal.org This highlights the intricate relationship where inflammation can drive oxidative stress and vice versa, with both 5-trans PGF2α and isoprostanes serving as key players and indicators in this pathological cycle.

Analytical and Synthetic Methodologies in 5 Trans Prostaglandin F2alpha Research

Quantification and Detection Techniques

Accurate quantification of 5-trans PGF2α and related prostanoids is critical for understanding their physiological and pathological significance. This is achieved through highly sensitive immunoassays and powerful chromatographic separations.

Immunoassays (e.g., ELISA, Radioimmunoassay)

Immunoassays utilize the specific binding between an antibody and its antigen to detect and quantify substances in biological fluids.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay. Competitive ELISA kits are commonly employed for PGF2α quantification. antibodies.comvwr.com In this format, PGF2α present in a sample competes with a fixed amount of PGF2α antigen coated on the microplate for binding to a limited amount of specific antibody. antibodies.com A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then added, followed by a substrate that produces a measurable color change. antibodies.com The intensity of the color is inversely proportional to the concentration of PGF2α in the sample. antibodies.comvwr.com These kits are suitable for various sample types, including serum, plasma, and tissue homogenates. antibodies.comabclonal.com

Radioimmunoassay (RIA) is another competitive binding assay that was historically a primary method for prostaglandin (B15479496) measurement. hmdb.canp-mrd.org It functions on a similar principle to ELISA but uses a radiolabeled prostaglandin (e.g., tritium-labeled PGF2α) instead of an enzyme-conjugated one. researchgate.net The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled PGF2α in the sample. RIA has been used to measure PGF2α and its metabolites in samples like human urine and plasma. hmdb.canp-mrd.orgcapes.gov.broup.com

Table 1: Characteristics of Commercial Prostaglandin F2α ELISA Kits

Kit/ProviderAssay TypeSample TypeDetection RangeSensitivity / Detection LimitReference
Creative Diagnostics (DEIA5002)Competitive EIANot Specified3.9-500 ng/mL3.9 ng/mL creative-diagnostics.com
Antibodies.com (A86942)Competitive ELISASerum, plasma, tissue homogenates7.813-500 pg/ml4.688 pg/ml antibodies.com
Novus Biologicals (KA0298)Competitive ELISABiological fluids6.1 to 100,000 pg/mL16.3 pg/mL
Cayman ChemicalEnzyme ImmunoassayGrowth medium5.5 - 64 pg/mL5.5 pg/mL nih.gov
ABclonal (RK00705)ColorimetricSerum, plasma, cell culture supernatants, urine9.88-800 pg/mL3.88 pg/mL abclonal.com

Chromatographic Methods (e.g., HPLC, GC-SIM)

Chromatographic techniques provide high specificity and are essential for separating structurally similar prostaglandins (B1171923), such as PGF2α and its 5-trans isomer.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of prostaglandin analogs. nih.gov Reversed-phase HPLC is frequently used, separating compounds based on their hydrophobicity. researchgate.net For instance, methods have been developed to separate PGF2α from its stereoisomers using C18 columns with mobile phases typically consisting of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid. researchgate.netmdpi.com Normal-phase chromatography has also been evaluated for separating isomers of PGF2α analogs. researchgate.net Detection is commonly achieved using ultraviolet (UV) detectors. researchgate.netnih.gov The separation of PGF2α from its 5,6-trans isomer has been accomplished on silica (B1680970) columns following esterification. researchgate.net

Gas Chromatography-Selected Ion Monitoring (GC-SIM) is a highly sensitive mass spectrometry-based technique used for quantitative analysis. nih.gov Before analysis, prostaglandins are chemically modified (derivatized) to increase their volatility. nih.govmdpi.com The gas chromatograph separates the derivatized compounds, which are then ionized and detected by a mass spectrometer set to monitor specific ion fragments characteristic of the analyte. nih.gov This method has been used to determine the molecular masses and characteristic fragment ions of prostaglandins produced by various organisms. nih.gov GC-MS has also been used to quantify PGF2α metabolites in human urine. researchgate.net

Table 2: Examples of Chromatographic Methods for Prostaglandin F2α Analysis

TechniqueColumnMobile Phase / ConditionsDetection MethodApplicationReference
Reversed-Phase HPLCAgilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)Acetonitrile:water (70:30, v/v) with 0.1% trifluoroacetic acid, pH 3.0UVQuantitative determination of PGF2α analogs researchgate.net
Reversed-Phase HPLCUltrasphere ODS 5 µmMethanol:water, Methanol:0.75% acetic acid, or Methanol:0.02 M phosphate (B84403) bufferDiode ArraySeparation of synthetic PGF2α analogs from stereoisomers researchgate.net
Normal-Phase HPLCNot specifiedHeptane-2-propanol-acetonitrile (93:6:1, v/v) with 0.5 mL/L waterNot specifiedSeparation of latanoprost (B1674536) (a PGF2α analog) isomers researchgate.net
HPLCChiral and cyano columns (combined)Reverse-phase gradient elutionUV (210 nm)Simultaneous quantification of latanoprost and related substances, including 5,6-trans latanoprost mdpi.com
GC-SIMNot specifiedDerivatization to DMiPS ether derivativesMass Spectrometry (SIM)Determination of molecular masses and fragment ions of PGs nih.gov

Molecular and Cellular Research Techniques

To investigate the biological functions of 5-trans PGF2α and its related compounds, researchers employ techniques that probe gene and protein expression, as well as receptor interactions at the molecular level.

Gene Expression Analysis (e.g., RT-PCR)

Reverse Transcription Polymerase Chain Reaction (RT-PCR) , particularly its quantitative version (qRT-PCR or real-time PCR), is a fundamental tool for measuring changes in gene expression in response to PGF2α. frontiersin.org This technique involves converting messenger RNA (mRNA) from cells or tissues into complementary DNA (cDNA), which is then amplified using gene-specific primers. oup.com By measuring the rate of amplification, often with a fluorescent dye like SYBR Green, researchers can quantify the initial amount of a specific mRNA. frontiersin.orgoup.com This method has been used extensively to study how PGF2α regulates the expression of genes involved in angiogenesis (e.g., VEGFA), uterine activation (e.g., PTGS2, OTR), steroidogenesis (e.g., HSD11B1), and adipogenesis (e.g., HIF-1α). oup.comnih.govbioscientifica.comnih.gov

Table 3: Gene Expression Studies Using RT-PCR in Response to PGF2α

Gene(s) StudiedBiological ContextObserved Effect of PGF2αReference
VEGFA, FGF2Bovine corpus luteum (luteolysis)Initial induction followed by inhibition nih.gov
PTGS2, OTRHuman myometrial smooth muscle cellsIncreased mRNA expression bioscientifica.com
HSD11B1Bovine endometrial stromal cellsNo significant effect on mRNA expression oup.com
HIF-1α, DEC1Differentiating 3T3-L1 preadipocytesInduced expression nih.gov
COX-2Human myometrial cellsIncreased mRNA levels frontiersin.org
PGRMC1, PGRMC2Bovine myometrial cellsNo significant effect on mRNA expression mdpi.com

Protein Expression and Modification Analysis (e.g., Western Blotting)

Western Blotting is a core technique used to detect specific proteins in a sample and analyze their expression levels or post-translational modifications, such as phosphorylation. bioscientifica.com The process involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and then probing the membrane with specific antibodies against the protein of interest. frontiersin.orgoup.com This method is crucial for confirming that changes in gene expression translate to changes in protein levels and for studying the activation of signaling pathways. For example, Western blotting has been used to show that PGF2α increases the protein expression of COX-2, OTR, and CX43 and stimulates the phosphorylation (activation) of key signaling proteins like ERK1/2, p38, and p65 (a subunit of NF-κB). frontiersin.orgbioscientifica.com

Table 4: Protein Analysis by Western Blotting Following PGF2α Stimulation

Protein AnalyzedBiological ContextObserved Effect of PGF2αReference
CX43, OTR, PTGS2Human myometrial smooth muscle cellsIncreased protein expression bioscientifica.com
Phospho-p65, Phospho-ERK1/2, Phospho-p38Human myometrial smooth muscle cellsIncreased phosphorylation (activation) frontiersin.orgbioscientifica.com
FASBovine luteal steroidogenic cellsIncreased protein expression oup.com
HSD11B1Bovine endometrial stromal cellsIncreased protein expression in a dose-dependent manner oup.com
HIF-1αDifferentiating 3T3-L1 preadipocytesIncreased protein levels nih.gov
Phospho-CREB, C/EBP-βHuman myometrial cellsIncreased protein levels/activation frontiersin.org

Receptor Binding Studies

Receptor binding studies are essential for characterizing the interaction between a ligand, such as 5-trans PGF2α, and its receptor, the FP receptor. These assays measure the affinity and specificity of this binding.

Radioreceptor binding assays are commonly performed using cell membranes that express the receptor of interest. oup.com In these studies, a radiolabeled ligand, typically [³H]PGF2α, is incubated with the membranes in the presence of varying concentrations of an unlabeled competitor compound (like 5-trans PGF2α or other analogs). oup.com The ability of the unlabeled compound to displace the radiolabeled ligand from the receptor is measured. From this data, key binding parameters such as the 50% inhibitory concentration (IC₅₀) or the inhibitor constant (Ki) can be calculated, providing a measure of the compound's binding affinity. oup.com Studies have shown that the FP receptor has a high affinity for PGF2α, with reported IC₅₀ values ranging from 2.5 nM to 40 nM. oup.com Structural modifications, such as the change at the C5-C6 double bond that distinguishes PGF2α from 5-trans PGF2α, are known to be important for binding specificity to the FP receptor. oup.com

Table 5: Receptor Binding Affinity Data for the FP Receptor

CompoundAssay TypeReceptor SourceBinding Affinity (Ki or IC₅₀)Reference
PGF2α[³H]PGF2α displacementBovine luteal plasma membranesIC₅₀: 2.5 nM to 40 nM oup.com
PGF2α[³H]PGF2α displacementHEK293 cells expressing FP receptorKi: ~3.26 nM nih.gov
AL-8810 (FP receptor antagonist)[³H]PGF2α displacementHEK293 cells expressing FP receptorKi: ~500 nM nih.gov
PGE2[³H]PGF2α displacementBovine luteal plasma membranesLower affinity than PGF2α oup.com
5-trans PGF2αBinding specificity studyFP ReceptorChange at C5=C6 double bond is important for binding specificity oup.com

Cell Culture Models for In Vitro Investigation

The in vitro investigation of 5-trans prostaglandin F2alpha (5-trans-PGF2α) and its parent compound, prostaglandin F2α (PGF2α), utilizes a variety of cell culture models to elucidate their roles in physiological and pathological processes. These models are crucial for understanding the cellular and molecular mechanisms of action, including receptor binding, signal transduction, and effects on cell behavior.

Colorectal tumor cell lines, including those derived from both adenomas (AA/C1, RG/C2) and carcinomas (HCA7, SW480, HCT8, HT29, SW1116), have been instrumental in studying the role of prostaglandins in cancer. nih.gov Studies have shown that these cell lines produce PGF2α and express its receptor (FP receptor), suggesting autocrine or paracrine signaling loops. nih.gov For instance, research on colorectal carcinoma cell lines has investigated the effects of PGF2α on cell growth, apoptosis, motility, and invasion. nih.gov While some studies reported growth stimulation in specific cell lines like SW1116, others found no significant effect on proliferation in lines such as HCT8 and HT29. nih.gov

Bovine luteal cells are another critical model, particularly for understanding the reproductive functions of PGF2α, such as luteolysis. life-science-alliance.orgmdpi.comfrontiersin.org Both mixed luteal cell cultures and enriched populations of small and large luteal cells are used. life-science-alliance.org These models have been employed to investigate PGF2α-induced effects on mitochondrial dynamics, mitophagy, and the disruption of cell adhesion. life-science-alliance.orgmdpi.com For example, studies have used these cells to demonstrate how PGF2α stimulates mitochondrial fission and activates mitophagy pathways involving proteins like DRP1 and MFF. life-science-alliance.org

Other cell types used in PGF2α research include:

Ishikawa endometrial carcinoma cells: These are used as positive controls in studies due to their stable overexpression of the FP receptor. nih.gov

Cultured retinal pigment epithelial and ciliary muscle cells: These have been used to confirm the expression of the FP receptor in ocular tissues. arvojournals.org

Neonatal rat cardiac myocytes: This model has been used to study the hypertrophic growth effects of PGF2α on heart cells. frontiersin.org

Methodologically, these in vitro studies often involve treating the cultured cells with PGF2α or its analogs and then assessing various cellular responses. Common techniques include cell proliferation assays, apoptosis assays (e.g., Annexin V-FITC/PI double staining), cell motility and invasion assays (e.g., transwell filter assays), and Western blotting to analyze protein expression and phosphorylation. nih.govlife-science-alliance.orgfrontiersin.org

Table 1: Cell Culture Models in PGF2α Research

Cell Line/TypeOriginKey Research Application
AA/C1, RG/C2Colorectal AdenomaStudying PGF2α production and its role in early tumorigenesis. nih.gov
HCA7, SW480, HCT8, HT29, SW1116Colorectal CarcinomaInvestigating PGF2α's effects on cancer cell growth, motility, and invasion. nih.gov
Bovine Luteal CellsBovine Corpus LuteumElucidating mechanisms of luteolysis, mitochondrial dynamics, and cell adhesion. life-science-alliance.orgmdpi.comfrontiersin.org
Ishikawa CellsEndometrial CarcinomaServing as a positive control for FP receptor expression. nih.gov
Retinal Pigment Epithelial CellsCynomolgus Monkey EyeConfirming ocular FP receptor expression. arvojournals.org
Ciliary Muscle CellsCynomolgus Monkey EyeConfirming ocular FP receptor expression. arvojournals.org
Neonatal Rat Cardiac MyocytesRat HeartStudying cardiac hypertrophy. frontiersin.org

In Vivo Animal Models and Gene Knockout Studies

Animal models, including gene knockout studies, have been indispensable for understanding the physiological and pathological roles of the prostaglandin F2α (PGF2α) system in a whole-organism context. These models allow for the investigation of complex processes that cannot be fully replicated in vitro.

Gene Knockout Models:

A pivotal tool in PGF2α research is the use of mice with a targeted disruption of the PGF2α receptor (FP) gene (FP knockout mice). oup.com These mice have demonstrated that the absence of a functional FP receptor prevents normal luteal regression at parturition, highlighting the essential role of the PGF2α/FPr system in female reproduction. frontiersin.orgoup.com Studies in FP knockout mice have also shown protection against inflammatory tachycardia, indicating a role for this signaling pathway in cardiovascular responses. frontiersin.org

Similarly, knockout models for enzymes involved in the prostaglandin synthesis pathway, such as cyclooxygenase-1 (COX-1) and COX-2, have provided insights into the sources of PGF2α and its precursors. frontiersin.org For example, parturition is disrupted in mice lacking COX-2 or cytosolic phospholipase A2 (cPLA2), the enzyme that releases arachidonic acid for prostaglandin synthesis. frontiersin.org

More recently, a knockout mouse model for the monocarboxylate transporter 6 (Mct6), which transports PGF2α, has been developed. mdpi.com In vivo studies using these Mct6-/- mice revealed significantly decreased plasma concentrations and increased urinary concentrations of PGF2α compared to wild-type mice, suggesting a regulatory role for MCT6 in the systemic homeostasis, distribution, and metabolism of PGF2α. mdpi.com

Other In Vivo Models:

Beyond knockout studies, various animal models are used to investigate the effects of PGF2α and its analogs.

Bovine Models: In reproductive biology, cows are a common in vivo model for studying luteolysis. frontiersin.org Experiments involving intramuscular or direct intra-corpus luteum (intra-CL) injections of PGF2α analogs like dinoprost (B1670695) are used to examine the effects on luteal blood flow and progesterone (B1679170) secretion. frontiersin.org Such studies have helped to understand the stage-specific actions of PGF2α on the corpus luteum. frontiersin.org

Rabbit Models: Rabbits have been used to study the respiratory effects of prostaglandins. Intravenous administration of 5-trans-PGF2α to anesthetized rabbits was shown to cause a significant increase in respiratory rate. caymanchem.com

Primate Models: The cynomolgus monkey is used as a model for ocular research, including the localization of the FP receptor in various eye tissues to understand the mechanism of action of PGF2α analogs used in glaucoma treatment. arvojournals.org

Trypanosoma cruzi Infection Models: To investigate the role of PGF2α synthase (PGFS) in Chagas disease, researchers have used models of Trypanosoma cruzi infection where the PGFS gene is deleted. plos.org These studies have shown that PGFS knockout mutants are less infective and have reduced tolerance to oxidative stress. plos.org

Table 2: In Vivo Animal Models in PGF2α Research

Animal ModelResearch FocusKey Findings
FP Receptor Knockout MiceRole of the PGF2α receptorEssential for parturition; involved in cardiovascular regulation. frontiersin.orgoup.com
Mct6 Knockout MicePGF2α transport and homeostasisMCT6 regulates systemic PGF2α levels. mdpi.com
Bovine (Cow)Luteolysis and reproductive functionCharacterization of PGF2α's effects on the corpus luteum. frontiersin.org
RabbitRespiratory physiology5-trans-PGF2α increases respiratory rate. caymanchem.com
Cynomolgus MonkeyOcular physiologyLocalization of FP receptor in the eye. arvojournals.org
Trypanosoma cruzi KnockoutInfectious diseasePGFS is important for infectivity and stress response. plos.org

Immunostaining and Microscopic Techniques for Localization

Immunostaining and various microscopic techniques are fundamental for visualizing the spatial distribution of this compound (5-trans-PGF2α) and, more commonly, its receptor (FP receptor) and related proteins within tissues and cells. These methods provide critical insights into the specific sites of prostaglandin action.

Immunohistochemistry (IHC):

IHC is a widely used technique to localize proteins in tissue sections. Polyclonal or monoclonal antibodies specific to the target protein are used to bind to the antigen in the tissue. This binding is then visualized using a detection system, often involving a secondary antibody conjugated to an enzyme (like horseradish peroxidase) that catalyzes a color-producing reaction, or a fluorophore.

Ocular Tissue Localization: In the cynomolgus monkey eye, IHC with polyclonal antibodies against an FP receptor peptide was performed on paraffin-embedded sections. arvojournals.org This revealed high expression of the FP receptor protein in the ciliary muscle, ciliary processes, and the corneal, conjunctival, and iridial epithelium. arvojournals.org The protein was also found in connective tissue fibroblasts, the corneal endothelium, and the vasculature. arvojournals.org

Corpus Luteum Studies: In the goat corpus luteum, IHC has been used to detect the localization of endoplasmic reticulum stress-related proteins like GRP78 following PGF2α treatment. frontiersin.org In bovine luteal tissue, IHC has been employed to visualize the phosphorylation of mitochondrial fission proteins (DRP1 and MFF) after PGF2α administration. life-science-alliance.org

Immunofluorescence and Confocal Microscopy:

Immunofluorescence is a variation of immunostaining where the detecting antibody is labeled with a fluorophore. Confocal laser scanning microscopy is then often used to obtain high-resolution, three-dimensional images with reduced background fluorescence. This allows for precise co-localization studies of multiple proteins.

Subcellular Localization in Luteal Cells: In cultured bovine luteal cells, confocal microscopy has been used to visualize the effects of PGF2α on mitochondrial morphology (using MitoTracker Red FM), reactive oxygen species production (using CellROX), and the structure of cell adhesion proteins like desmoplakin. life-science-alliance.orgmdpi.com For example, PGF2α treatment was shown to induce damage to desmoplakin structures in bovine luteal thecal cells. mdpi.com

Autophagy Studies: To study autophagy in goat luteal cells, immunofluorescent staining for LC3 (an autophagy marker) and LAMP1 (a lysosomal marker) was analyzed by confocal microscopy. frontiersin.org This allowed researchers to observe the co-localization of these markers, indicating the formation of autolysosomes upon PGF2α treatment. frontiersin.org

In Situ Hybridization (ISH):

While not an immunostaining technique, ISH is a complementary method used to localize specific messenger RNA (mRNA) transcripts within tissues. It uses a labeled nucleic acid probe to hybridize with the target mRNA sequence. This technique was used alongside IHC in the cynomolgus monkey eye to correlate the localization of FP receptor mRNA with the FP receptor protein. arvojournals.org The results from both methods were largely in agreement, showing high expression in the ciliary muscle and various epithelial tissues. arvojournals.org

Table 3: Microscopic Techniques for PGF2α System Localization

TechniqueTarget MoleculeTissue/Cell ModelKey Findings
Immunohistochemistry (IHC)FP Receptor ProteinCynomolgus Monkey EyeHigh expression in ciliary muscle, ciliary processes, and various epithelia. arvojournals.org
Immunohistochemistry (IHC)Phospho-DRP1, Phospho-MFFBovine Corpus LuteumPGF2α induces phosphorylation of fission proteins in vivo. life-science-alliance.org
Immunofluorescence/ConfocalDesmoplakinBovine Luteal Theca CellsPGF2α treatment disrupts cell adhesion structures. mdpi.com
Immunofluorescence/ConfocalLC3, LAMP1Goat Luteal CellsPGF2α induces autophagy. frontiersin.org
In Situ Hybridization (ISH)FP Receptor mRNACynomolgus Monkey EyemRNA localization correlates with protein expression, confirming sites of synthesis. arvojournals.org

Chemical Synthesis Approaches

The chemical synthesis of this compound (5-trans-PGF2α) and its parent compound, PGF2α, along with their isomers and analogs, is a significant area of research in organic chemistry. These efforts are driven by the need for pure compounds for biological studies and the development of new therapeutic agents.

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the precision of biological catalysts (enzymes) with the versatility of traditional chemical reactions. This approach offers significant advantages in terms of stereoselectivity and efficiency, which are critical for constructing the complex, stereochemically rich prostaglandin framework.

A notable recent development is a concise chemoenzymatic synthesis of several prostaglandins, including PGF2α, in just 5 to 7 steps. researchgate.netnih.gov A key feature of this strategy is the chemoenzymatic synthesis of a common intermediate, a bromohydrin, which serves as a radical equivalent of the classic Corey lactone. researchgate.netnih.gov This intermediate is prepared in only two steps on a large scale. researchgate.netnih.gov

The synthesis involves:

Enzymatic Desymmetrization: An in vitro enzymatic desymmetrization is used to create the chiral cyclopentane (B165970) core with high enantioselectivity. researchgate.net A biocatalytic Baeyer-Villiger oxidation of a cyclohexanone (B45756) derivative can produce a seven-membered lactone, establishing key stereochemistry. researchgate.net

Chemical Transformations: The lipid side chains are then introduced sequentially through cost-effective chemical reactions, such as bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions. researchgate.netnih.gov

This chemoenzymatic route has been successfully applied to the decagram-scale synthesis of PGF2α, demonstrating its scalability and potential to make prostaglandin-related drugs more accessible. researchgate.netnih.govresearchgate.net Another example involves the use of Candida antarctica lipase (B570770) B (CALB) for the stereoselective synthesis of deoxy sugar esters, where the enzyme is used to resolve stereoisomers. taltech.ee

Total Synthesis Strategies (e.g., Corey lactone derivatives)

The total synthesis of prostaglandins has been a benchmark in organic chemistry since the landmark work of E.J. Corey in the late 1960s. nih.govresearchgate.net Many modern synthetic routes still converge on key intermediates from Corey's original strategy, most notably the Corey lactone . researchgate.netacs.orgresearchgate.net

The Corey Lactone Approach: The Corey lactone is a versatile bicyclic intermediate containing the cyclopentane core with the correct stereochemistry, primed for the attachment of the two side chains. researchgate.netrsc.org The synthesis of the Corey lactone itself has been the subject of much optimization. researchgate.netresearchgate.net

Classic Synthesis: The original synthesis involved a Diels-Alder reaction to set the initial stereochemistry. acs.org

Modern Improvements: More recent approaches have focused on making the synthesis more efficient and economical. This includes one-pot enantioselective preparations using organocatalysis, such as a domino Michael/Michael reaction mediated by a diphenylprolinol silyl (B83357) ether, to construct the cyclopentanone (B42830) core. researchgate.netrsc.org Other strategies have achieved the asymmetric synthesis of the Corey lactone in as few as four steps from commercially available starting materials. nih.gov

Once the Corey lactone or a derivative is obtained, the synthesis of PGF2α typically proceeds through:

Reduction: Reduction of the lactone to a lactol (a hemiacetal). acs.org

Wittig Olefination: A Wittig reaction to install the α-side chain (the carboxylic acid chain). researchgate.netacs.org

Functional Group Manipulation: A series of reactions to install the ω-side chain (the alcohol-bearing chain), often involving a Horner-Wadsworth-Emmons reaction, followed by deprotection steps. acs.org

Synthesis of this compound Isomers and Analogs for Research Purposes

The synthesis of isomers and analogs of PGF2α is crucial for structure-activity relationship (SAR) studies, for developing more stable and selective therapeutic agents, and for creating research tools.

Synthesis of 5-Trans-PGF2α: The 5-trans isomer of PGF2α is the more thermodynamically stable C-5 olefin isomer and is often a common impurity in commercial preparations of PGF2α. caymanchem.com Its synthesis can be achieved through specific chemical routes or by isomerization of PGF2α. For instance, reaction of the PGF2α methyl ester with iodine can lead to iodo-ether intermediates, which upon dehydrohalogenation can yield derivatives related to the 5-trans geometry. acs.org The synthesis of 1,9-lactones of prostaglandins has also been used as a method to obtain the corresponding prostaglandins substantially free of the 5,6-trans isomer. mdpi.com

Synthesis of Analogs: Synthetic chemists have developed numerous PGF2α analogs with modified structures to improve their therapeutic profiles. These include drugs used to treat glaucoma, such as:

Latanoprost

Bimatoprost (B1667075)

Travoprost (B1681362)

Tafluprost

Fluprostenol

Cloprostenol nih.govacs.orgacs.orgresearchgate.netresearchgate.net

The synthesis of these analogs often employs similar strategies to the total synthesis of PGF2α, utilizing key intermediates like the Corey lactone or novel bicyclic enals. acs.orgresearchgate.net For example, a rhodium-catalyzed asymmetric Suzuki-Miyaura coupling reaction has been used to create advanced cyclopentyl intermediates that can be converted to a wide range of prostaglandin analogs, including bimatoprost and latanoprost. acs.orgacs.org Chemoenzymatic strategies have also been successfully applied to the gram-scale synthesis of fluprostenol, bimatoprost, cloprostenol, and latanoprost from a common lactone intermediate. nih.gov These synthetic efforts allow for systematic modifications to the PGF2α scaffold, leading to compounds with enhanced potency, selectivity, and metabolic stability. medchemexpress.com

Future Directions and Emerging Research Avenues for 5 Trans Prostaglandin F2alpha

Elucidating Novel Signaling Pathway Interactions

While the primary signaling of prostaglandin (B15479496) F2α (PGF2α) and its isomers like 5-trans-PGF2α is through the G protein-coupled FP receptor, future research will likely uncover more intricate signaling networks. The FP receptor is known to couple with various G proteins, including Gαq/11, Gα12/13, and Gβγ, which can be derived from Gαi. frontiersin.org In human myometrium, for example, PGF2α-mediated increases in COX-2 expression require the coupling of the FP receptor to both Gαq and Gαi proteins. frontiersin.org This dual coupling suggests a more complex regulation of cellular responses than previously understood.

Future investigations will likely focus on how 5-trans-PGF2α differentially activates these G proteins and their downstream effectors. For instance, stimulation of the FP receptor can lead to the activation of the small G protein Rho, resulting in cytoskeletal rearrangement, and can also trigger phospholipase C-mediated phosphorylation of the epidermal growth factor receptor (EGFR) and subsequent activation of the mitogen-activated protein kinase (MAPK) signaling pathway. frontiersin.orgaacrjournals.org Research is needed to determine if 5-trans-PGF2α exhibits bias towards one of these pathways over another, which could explain its specific physiological effects.

Furthermore, the interaction of PGF2α signaling with other pathways, such as the transforming growth factor-beta (TGFβ) pathway, is an emerging area of interest. PGF2α has been shown to induce TGFB1 transcription through a Ca2+/Calcineurin/NFAT signaling pathway, highlighting a convergence of these two critical pathways in cancer progression. nih.gov Understanding how 5-trans-PGF2α modulates these and other signaling cascades will be crucial for a complete picture of its biological functions.

Exploring Undiscovered Physiological and Pathophysiological Roles

The known physiological roles of PGF2α are primarily centered on female reproductive functions like luteolysis and parturition. frontiersin.orgresearchgate.net However, emerging evidence suggests a broader involvement in various physiological and pathological processes. researchgate.net For instance, PGF2α is implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders. frontiersin.org Given that 5-trans-PGF2α is a naturally occurring isomer, exploring its specific contributions to these processes is a key future direction.

One area of significant potential is its role in cardiovascular disease. PGF2α is known to be involved in multiple aspects of ischemic heart disease, and blockage of its receptor may aid in recovery from cardiac ischemia-reperfusion injury. frontiersin.org As an endogenous metabolite found in the blood, 5-trans-PGF2α is being investigated for its potential role in myocardial infarction. medchemexpress.com Further research is needed to delineate its precise function in the cardiovascular system, including its effects on vascular smooth muscle hypertrophy and arrhythmia. frontiersin.org

In the context of inflammation, PGF2α is one of the more abundant prostaglandins (B1171923) formed at inflammatory sites. frontiersin.org It is found in the joint fluid of patients with various forms of arthritis. frontiersin.org The specific role of 5-trans-PGF2α in the inflammatory milieu, and its interplay with other inflammatory mediators, remains largely unexplored. Additionally, the involvement of PGF2α in the central nervous system and its potential role in conditions like headache are areas that warrant further investigation. physiology.orgclinicaltrials.gov

Interactive Table: Potential Research Areas for 5-Trans Prostaglandin F2alpha

System/Process Potential Role of 5-Trans PGF2α Key Research Questions
Cardiovascular Myocardial infarction, blood pressure regulation, atherosclerosis. frontiersin.orgmedchemexpress.comDoes 5-trans-PGF2α contribute to or protect against cardiovascular events? What are its effects on vascular tone and remodeling?
Inflammation Arthritis, general inflammatory responses. frontiersin.orgWhat is the specific contribution of 5-trans-PGF2α to the inflammatory cascade? How does it interact with other pro- and anti-inflammatory molecules?
Reproduction Luteolysis, parturition. frontiersin.orgresearchgate.netDoes 5-trans-PGF2α have a distinct role from PGF2α in regulating reproductive processes?
Central Nervous System Neuropathic pain, headache. physiology.orgclinicaltrials.govIs 5-trans-PGF2α involved in central pain sensitization or the pathophysiology of headaches?
Cancer Tumor growth and metastasis. aacrjournals.orgnih.govHow does 5-trans-PGF2α influence the tumor microenvironment and cancer cell signaling?

Advancements in Analytical Sensitivity and Specificity

The accurate measurement of 5-trans-PGF2α and its metabolites is critical for understanding its physiological and pathophysiological roles. Current analytical methods include high-performance liquid chromatography (HPLC) coupled with various detectors like UV, diode array, and mass spectrometry. researchgate.netnih.gov These techniques have been used for the quantitative analysis of PGF2α analogs in pharmaceutical preparations and biological samples. researchgate.net

A significant challenge is the separation of 5-trans-PGF2α from its other isomers, such as the cis isomer PGF2α and various stereoisomers. researchgate.net Developing more advanced chromatographic methods with improved resolution is a key area for future development. This includes the use of novel stationary phases, such as chiral and cyano columns, and the optimization of mobile phases to achieve better separation. mdpi.com

Furthermore, enhancing the sensitivity of detection methods is crucial, especially for measuring the low concentrations of these lipids in biological fluids. Stable isotope dilution gas chromatography/mass spectrometry has shown high sensitivity for PGF2α analysis, with detection limits in the picogram per milliliter range. researchgate.net Future advancements will likely involve the refinement of mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), to provide both high sensitivity and structural confirmation. The development of analytical standards for 5-trans-PGF2α and its derivatives is also essential for accurate quantification. glpbio.comcaymanchem.com

Development of Advanced Research Models (e.g., targeted gene editing in specific cell types)

To dissect the specific functions of 5-trans-PGF2α, more sophisticated research models are necessary. While animal models have been valuable, the ability to manipulate the PGF2α signaling pathway at a cellular and molecular level will provide deeper insights.

Targeted gene editing technologies, such as CRISPR-Cas9, offer the potential to create cell lines and animal models with specific modifications to the FP receptor or downstream signaling components. This would allow researchers to investigate the precise consequences of altering 5-trans-PGF2α signaling in a controlled manner. For example, creating a model with a mutated FP receptor that is unresponsive to 5-trans-PGF2α but still responds to PGF2α could help to isolate the unique effects of the trans isomer.

In addition to genetic models, the development of more complex in vitro systems, such as 3D organoids and microfluidic "organ-on-a-chip" models, will be invaluable. These models can more accurately recapitulate the complex cellular interactions and microenvironment of tissues, providing a more physiologically relevant context for studying the effects of 5-trans-PGF2α. For instance, studying the effects of this compound on a cardiovascular organ-on-a-chip could provide detailed information about its impact on endothelial cells, smooth muscle cells, and cardiomyocytes simultaneously.

Investigation of this compound in Complex Biological Systems and Interactions with Other Lipid Mediators

The biological activity of 5-trans-PGF2α does not occur in isolation. It is part of a complex network of lipid mediators, including other prostaglandins, leukotrienes, and thromboxanes, all derived from arachidonic acid. mdpi.com Understanding the interplay between 5-trans-PGF2α and these other lipids is a critical future research direction.

Furthermore, the interaction of prostaglandin signaling with other lipid signaling pathways, such as those involving lysophospholipids and platelet-activating factor, is an important area of investigation. nih.gov These interactions can have profound effects on cellular function and contribute to the pathology of various diseases, including neurodegenerative disorders. nih.gov Systems biology approaches, combining lipidomics with other omics technologies, will be essential to unravel these complex interactions and to fully appreciate the role of 5-trans-PGF2α in the broader context of the lipidome.

Q & A

Basic Research Questions

Q. What are the most reliable methods for quantifying 5-trans PGF2α in biological samples, and how can cross-reactivity with isomers be minimized?

  • Methodological Answer : Competitive ELISA kits (e.g., Prostaglandin F2α ELISA Kit) are widely used for quantification, with a detection range of 9.88–800 pg/mL and intra-assay CV <10% . To minimize cross-reactivity, validate assays using spike-and-recovery tests in sample matrices and confirm results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pre-analytical steps, such as immediate sample freezing (-80°C) and avoidance of repeated freeze-thaw cycles, are critical to preserve isomer integrity .

Q. How can researchers differentiate 5-trans PGF2α from other prostaglandin isomers (e.g., 15-keto PGF2α or 11β-PGF2α) in structural analyses?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to identify stereochemical configurations, particularly focusing on the trans-configuration at the C5 position. High-resolution mass spectrometry (HR-MS) can distinguish molecular weight differences (e.g., 15-keto PGF2α has a molecular weight of 352.47 vs. 354.48 for 5-trans PGF2α). Cross-reference with synthetic standards and published retention times in reversed-phase HPLC protocols .

Q. What experimental models are optimal for studying 5-trans PGF2α’s physiological roles?

  • Methodological Answer : Primary human cell lines (e.g., vascular smooth muscle cells) and murine models are common. For in vivo studies, use knockout models (e.g., FP receptor-deficient mice) to isolate 5-trans PGF2α-specific effects. Dose-response studies should account for endogenous prostaglandin levels, which can be suppressed via COX inhibitors like indomethacin .

Advanced Research Questions

Q. How can experimental designs address the instability of 5-trans PGF2α during storage or under oxidative conditions?

  • Methodological Answer : Store samples in antioxidant-containing buffers (e.g., 0.005% butylated hydroxytoluene) under inert gas (argon). Monitor degradation via stability-indicating assays, such as LC-MS/MS with deuterated internal standards. For in vitro studies, simulate oxidative stress using H₂O₂ or tert-butyl hydroperoxide to assess isomerization kinetics .

Q. What strategies resolve contradictions between in vitro and in vivo data on 5-trans PGF2α’s receptor interactions?

  • Methodological Answer : Use ex vivo organ bath assays to measure vascular contractility in parallel with in vitro FP receptor transfection studies. Employ pharmacological antagonists (e.g., AL-8810 for FP receptors) to isolate receptor-specific effects. Integrate RNA-seq data from target tissues to identify compensatory pathways in vivo .

Q. How can researchers investigate cross-talk between 5-trans PGF2α and other lipid mediators (e.g., thromboxane A2) in inflammatory pathways?

  • Methodological Answer : Co-administer 5-trans PGF2α with thromboxane synthase inhibitors (e.g., ozagrel) in macrophage or endothelial cell models. Quantify synergistic effects via multiplex cytokine profiling (e.g., IL-6, TNF-α) and pathway enrichment analysis (e.g., NF-κB, MAPK). Validate findings using dual-luciferase reporter assays for transcriptional activity .

Q. What methodologies are recommended for validating genetic models (e.g., CRISPR-edited cells) in 5-trans PGF2α biosynthesis studies?

  • Methodological Answer : Confirm gene editing (e.g., prostaglandin F synthase knockout) via Sanger sequencing and Western blotting. Measure downstream metabolites (e.g., 20-hydroxy PGF2α) using stable isotope dilution assays. Phenotypic validation should include functional assays, such as calcium flux measurements in FP receptor-expressing cells .

Q. How should researchers address variability in 5-trans PGF2α levels across patient cohorts in clinical studies?

  • Methodological Answer : Stratify cohorts by covariates (e.g., age, comorbidities) and use mixed-effects models to account for inter-individual variation. Pre-screen participants for COX inhibitor usage. Normalize 5-trans PGF2α levels to creatinine in urine or albumin in plasma to adjust for renal/hepatic clearance differences .

Data Analysis and Interpretation

  • Key Considerations :
    • Statistical Models : Use non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed prostaglandin data. For longitudinal studies, apply repeated-measures ANOVA with Greenhouse-Geisser correction .
    • Contradictory Findings : Reconcile discrepancies by re-analyzing raw data for technical artifacts (e.g., batch effects) and conducting meta-analyses of published datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.